Synthesis and Characterization of 1-Bromoperfluoro(2,6-dimethylheptane): A Comprehensive Technical Guide
Executive Summary The development of highly specialized fluorinated building blocks is critical for advancements in radiopaque contrast agents, synthetic oxygen carriers, and high-performance surfactants. 1-Bromoperfluor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly specialized fluorinated building blocks is critical for advancements in radiopaque contrast agents, synthetic oxygen carriers, and high-performance surfactants. 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) is a highly branched, 9-carbon perfluoroalkyl bromide[1]. Unlike linear analogs such as perfluorooctyl bromide (PFOB), the introduction of trifluoromethyl branches at the 2- and 6-positions significantly disrupts crystalline packing. This structural modification lowers the melting point, increases vapor pressure, and alters lipophilicity—properties that are highly desirable for expediting physiological clearance in biomedical applications.
This whitepaper provides an authoritative, step-by-step methodology for the synthesis and characterization of this complex molecule, grounded in the mechanistic principles of radical decarboxylative bromination.
Mechanistic Rationale & Synthetic Strategy
The synthesis of perfluoroalkyl bromides from their corresponding perfluorocarboxylic acids is most reliably achieved via a modified 2[2]. While direct thermal bromination in the gas phase is possible for simple fluoroalkanes, it often requires extreme temperatures (450–520 °C) that can lead to carbon-carbon bond cleavage and the formation of highly toxic byproducts like perfluoroisobutylene (PFIB)[3].
To maintain the integrity of the delicate 2,6-dimethylheptane skeleton, a mild, liquid-phase radical decarboxylation is required. The process relies on the formation of a silver perfluoroalkanoate salt, which reacts with elemental bromine to form an unstable perfluoroalkyl hypobromite (
). Mild thermal or photochemical energy induces homolytic cleavage, driving the extrusion of carbon dioxide and subsequent radical recombination to yield the target bromide[4].
Figure 1: Hunsdiecker decarboxylative bromination mechanism via perfluoroalkyl radical intermediates.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed as a self-validating system, ensuring that researchers can visually and chemically verify the success of each phase without immediate reliance on complex instrumentation.
Figure 2: Step-by-step synthetic workflow for the preparation of 1-Bromoperfluoro(2,6-dimethylheptane).
Phase 1: Preparation of Silver Perfluoro-2,6-dimethylheptanoate
Neutralization: To a vigorously stirred suspension of silver carbonate (
, 0.55 eq) in HPLC-grade water, add perfluoro-2,6-dimethylheptanoic acid (1.0 eq) dropwise at room temperature.
Causality:
is specifically chosen over mixtures to prevent the co-precipitation of sodium salts or nitrate occlusion, which can act as dangerous oxidants during later thermal stages.
Self-Validation: The reaction progress is visually tracked by the evolution of
gas. The absolute cessation of effervescence indicates complete neutralization.
Drying: Filter the aqueous solution to remove any unreacted
. Freeze the filtrate and lyophilize for 48 hours to yield a fine white powder.
Causality (Critical Step): Absolute removal of water is mandatory. Residual moisture diverts the subsequent bromination pathway toward the protonated byproduct (1H-perfluoro-2,6-dimethylheptane) rather than the desired bromide.
Phase 2: Decarboxylative Bromination
Reaction Setup: Suspend the rigorously dried silver salt in an inert, fully fluorinated solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane or a modern hydrofluoroether equivalent) under an anhydrous argon atmosphere[2].
Causality: Standard organic solvents (like DCM or THF) are strictly incompatible as they will undergo competitive radical bromination and fail to adequately solvate the dense perfluorinated intermediates.
Bromine Addition: Heat the suspension to 30–40 °C. Add elemental bromine (
, 1.1 eq) dropwise over 2 hours.
Causality: The mild thermal energy selectively triggers the homolytic cleavage of the unstable hypobromite without degrading the branched perfluoroalkyl skeleton[5].
Self-Validation: The reaction's endpoint is self-indicating. The process is complete when
evolution ceases and the reaction mixture retains a persistent faint red-brown tint, visually confirming a slight, necessary excess of .
Phase 3: Workup and Isolation
Quenching: Filter the heavy precipitate of silver bromide (
) through a pad of Celite. Wash the filtrate with 10% aqueous sodium sulfite () to quench residual bromine.
Self-Validation: The organic layer will instantaneously transition from red-brown to completely colorless upon successful quenching.
Purification: Separate the dense fluorinated organic layer (bottom layer) and dry over anhydrous
. Subject the crude liquid to fractional distillation under reduced pressure to isolate the pure 1-Bromoperfluoro(2,6-dimethylheptane).
Analytical Characterization
Thorough characterization is required to confirm the integrity of the highly branched perfluorinated structure. The presence of the bromine atom significantly shifts the
NMR signal of the adjacent group, providing a clear diagnostic marker.
Physical and Chemical Properties of 1-Bromoperfluoro(2,6-dimethylheptane): A Technical Guide
Executive Summary 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) represents a specialized class of perfluorocarbon (PFC) derivatives known as perfluoroalkyl bromides (PFABs). Unlike the widely studied linear a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) represents a specialized class of perfluorocarbon (PFC) derivatives known as perfluoroalkyl bromides (PFABs). Unlike the widely studied linear analog perfluorooctyl bromide (PFOB/Perflubron), this molecule features a branched C9 fluorocarbon skeleton .
This structural modification—introducing methyl groups at the 2 and 6 positions—fundamentally alters its physicochemical profile, influencing boiling point, viscosity, and, critically, biological retention. For drug development professionals, this molecule offers a tunable balance between the high oxygen solubility of perfluorocarbons and the lipophilicity required for emulsion stability and radiopacity.
Part 1: Molecular Architecture & Identification
The molecule is a perfluorinated nonane isomer where a terminal fluorine is replaced by a bromine atom. The "2,6-dimethyl" nomenclature refers to the carbon skeleton structure prior to perfluorination (or following the IUPAC numbering for the fluorinated chain).
The substitution of a bromine atom onto the perfluoroalkyl chain imparts a "lipophilic tail" to the otherwise oleophobic perfluorocarbon. This unique amphiphilic character allows 1-Bromoperfluoro(2,6-dimethylheptane) to stabilize emulsions more effectively than pure perfluorocarbons like perfluorodecalin.
In linear PFABs (like PFOB), the chains can align closely ("zipper effect"), creating stiff monolayers at interfaces. The branched structure of 1-Bromoperfluoro(2,6-dimethylheptane) disrupts this packing.
Result: Increased fluidity of the interface but potentially lower critical solution temperature (CST) in hydrocarbons.
Impact: Emulsions formed with this branched isomer may exhibit different Ostwald ripening rates compared to linear analogs.
Part 3: Chemical Reactivity & Stability
The C-Br Bond: The Reactive Handle
While the perfluoroalkyl chain (C-F bonds) is metabolically inert and chemically stable against strong acids/bases, the C-Br bond is the site of potential reactivity.
Homolytic Cleavage: Exposure to UV light or high heat can cleave the C-Br bond, generating perfluoroalkyl radicals.
Nucleophilic Attack: The C-Br bond is susceptible to reduction (e.g., by zinc/acids) to form the hydride (C-H), but is generally resistant to hydrolysis under physiological conditions.
Radiopacity: The electron-dense bromine atom provides intrinsic contrast for X-ray/CT imaging, eliminating the need for external contrast agents in vascular imaging.
Stability Diagram
Figure 1: Stability profile distinguishing the inert fluorocarbon tail from the functional bromine head.
Part 4: Synthesis & Manufacturing[4][5]
Synthesis typically involves the bromination of the corresponding perfluoroalkyl iodide or hydride. For branched isomers, the precursor synthesis is the limiting step, often requiring telomerization or electrochemical fluorination (ECF) of branched hydrocarbons.
Core Synthetic Workflow
Precursor Formation: Telomerization of hexafluoropropylene (HFP) or fluorination of 2,6-dimethylheptane.
Bromination: Thermal reaction with elemental bromine (
) or radical substitution.
Purification: Critical removal of hydrogen-containing impurities (which are toxic) via fractional distillation.
Figure 2: Thermal bromination pathway for converting the hydride precursor to the final bromide.
Part 5: Biomedical Applications[6]
Artificial Oxygen Carriers (Blood Substitutes)
Like PFOB, this molecule dissolves large amounts of oxygen (Henry's Law) and can release it to tissues.
Advantage: The branched structure may offer different viscosity profiles, potentially improving microcirculatory flow in specific formulations.
19F-MRI Imaging
The unique symmetry of the "2,6-dimethyl" groups provides a distinct Fluorine-19 NMR signature.
Application: It can serve as a tracer for 19F-MRI , allowing for "hot spot" imaging of inflammation where macrophage uptake of the emulsion occurs.
Drug Delivery Systems
The lipophilicity provided by the bromine atom allows this molecule to emulsify with egg yolk phospholipids (EYP).
Mechanism: It acts as a core component in nanodroplets that can carry lipophilic drugs (e.g., propofol, paclitaxel) while simultaneously providing oxygen to hypoxic tumor tissues (enhancing radiation sensitivity).
Part 6: Biological Fate & Safety (Critical for Drug Dev)
The Branching Factor:
A critical consideration in fluorocarbon drug design is Organ Retention Time .
Linear PFCs (e.g., PFOB): Excreted relatively rapidly via exhalation (vapor pressure driven).
Branched/Cyclic PFCs (e.g., F-Tributylamine): Historically show longer retention times in the Reticuloendothelial System (RES) (liver/spleen).
Hypothesis for C9BrF19:
While the bromine atom facilitates excretion compared to pure PFCs (by increasing lipid solubility for transport), the branched C9 structure likely increases the biological half-life compared to linear C8 (PFOB).
Implication: Researchers must evaluate long-term liver retention profiles during preclinical toxicology.
Figure 3: Biological fate pathway highlighting the risk of RES retention due to structural branching.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67819, 1-Bromopentadecafluoroheptane (Analogous Class Data). Retrieved from [Link]
Riess, J. G. (2009). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Retrieved from [Link]
Schulz, K., et al. (2020).[1] Distribution and effects of branched versus linear isomers of PFAS. Science of The Total Environment.[2] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Application Guide
Executive Summary
Brominated perfluorocarbons (PFCs) represent a highly specialized class of inert, radiopaque, and oxygen-carrying molecules critical to modern biomedical engineering and advanced materials science. This technical guide provides an in-depth analysis of 1-Bromoperfluoro(2,6-dimethylheptane) , officially registered under CAS number 1208467-75-7 . By examining its structural dynamics and physicochemical profile, we elucidate its potential in theranostic applications—specifically in oxygen therapeutics and diagnostic imaging—drawing mechanistic parallels to well-documented linear analogs like perfluorooctyl bromide (Perflubron).
Chemical Identity and Structural Dynamics
Nomenclature and Registry
1-Bromoperfluoro(2,6-dimethylheptane)—also systematically referred to as 2,6-Bis(trifluoromethyl)-1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoroheptane—is a branched, heavily fluorinated alkane terminated by a bromine atom[1].
Mechanistic Insight: The Role of Bromine and Branching
Pure perfluorocarbons are notoriously lipophobic and hydrophobic, which makes them difficult to formulate into stable biological delivery systems. The introduction of a terminal bromine atom significantly increases the molecule's polarizability and lipophilicity[2]. As an Application Scientist, I emphasize this structural modification for two critical reasons:
Emulsification Stability: The increased lipophilicity allows the molecule to interact favorably with the hydrophobic tails of phospholipid surfactants. This interaction anchors the fluorocarbon core, facilitating the creation of highly stable oil-in-water nanoemulsions[3].
Radiopacity and Phase Behavior: The high atomic number of bromine provides excellent X-ray attenuation, making the compound a dual-modality contrast agent (CT and ¹⁹F MRI)[2][3]. Furthermore, the branched trifluoromethyl groups at the 2 and 6 positions disrupt crystalline packing, ensuring the compound remains in a fluid liquid state at standard physiological temperatures, which is a strict prerequisite for injectable formulations[4].
Quantitative Data Summary
Table 1: Physicochemical Profile and Analytical Significance of 1-Bromoperfluoro(2,6-dimethylheptane)
Property
Value / Description
Analytical Significance
CAS Registry Number
1208467-75-7
Unique identifier for regulatory compliance and procurement tracking[1].
Molecular Formula
C₉BrF₁₉
Determines molecular weight and precise elemental composition.
Chemical Family
Brominated Perfluoroalkane
Indicates high chemical inertness, thermal stability, and lack of biological metabolism[5].
Commercial Purity
≥95%
Critical threshold for minimizing toxic, partially fluorinated impurities in biological assays[1].
Physical State
Liquid (at Standard Temp)
Essential for liquid breathing applications and injectable nanoemulsion formulations[2].
Theranostic Applications in Drug Development
Brominated PFCs are heavily researched for their capacity to dissolve vast quantities of respiratory gases (O₂ and CO₂) due to the weak intermolecular forces between fluorocarbon chains, which create "cavities" that easily accommodate gas molecules[4].
Oxygen Therapeutics and Tumor Hypoxia
In oncology, hypoxic tumor microenvironments resist standard radiotherapy and chemotherapy because oxygen is required to fix radiation-induced DNA damage. PFC nanoemulsions act as artificial, high-capacity oxygen carriers. Due to their nanoscale dimensions (<200 nm), they navigate disorganized tumor vasculature via the Enhanced Permeability and Retention (EPR) effect, releasing oxygen down the concentration gradient to sensitize hypoxic cells[6].
Diagnostic Imaging (Ultrasound, CT, and ¹⁹F MRI)
Unlike gaseous microbubbles, which have short half-lives in vivo, liquid PFC nanoparticles provide a stable echogenic response for ultrasound without increasing background noise[3]. The abundant fluorine atoms yield a distinct ¹⁹F MRI signal with zero biological background, while the bromine atom enables Computed Tomography (CT) imaging[2][7].
Figure 1: Mechanistic pathway of brominated perfluorocarbon nanoemulsions in reversing tumor hypoxia.
Experimental Methodology: Formulation of PFC Nanoemulsions
To utilize 1-Bromoperfluoro(2,6-dimethylheptane) in biological systems, it must be formulated into a stable aqueous dispersion. Pure fluorocarbons are prone to Ostwald ripening —a process where small droplets dissolve and redeposit onto larger ones, leading to emulsion collapse.
Causality in Experimental Design: We utilize egg yolk phospholipids (EYP) because they form a robust monolayer that drastically reduces interfacial tension. The lipophilic bromine atom of the PFC interacts directly with the lipid tails, anchoring the core and preventing phase separation[3][4].
Lipid Film Preparation: Dissolve 2.0 g of egg yolk phospholipid (EYP) and 0.1 g of PEGylated lipid (DSPE-PEG2000, for steric stabilization and prolonged circulation) in 10 mL of chloroform. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film.
Hydration: Hydrate the lipid film with 80 mL of phosphate-buffered saline (PBS, pH 7.4) under continuous magnetic stirring at 40°C for 30 minutes to form multilamellar vesicles.
Primary Emulsification: Slowly add 20 mL (v/v) of 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) to the aqueous lipid dispersion. Apply probe sonication (20 kHz, 40% amplitude) for 5 minutes in an ice bath to create a coarse emulsion.
Self-Validation Step: The ice bath is mandatory. It prevents the thermal degradation of the phospholipids and the volatilization of the dense PFC phase during high-energy sonication.
High-Pressure Homogenization (HPH): Pass the coarse emulsion through a microfluidizer or high-pressure homogenizer at 10,000 psi for 5–8 discrete cycles.
Causality: High shear forces are required to break the fluorocarbon droplets down to the nanoscale (<200 nm). Droplets larger than 500 nm pose a severe risk of causing pulmonary embolisms in vivo.
Quality Control and Sizing: Analyze the resulting nanoemulsion using Dynamic Light Scattering (DLS).
Self-Validation Step: The protocol is considered successful only if the Z-average diameter is between 150–180 nm with a Polydispersity Index (PDI) < 0.2, confirming a monodisperse, stable system safe for intravenous use.
Figure 2: Step-by-step formulation workflow for lipid-encapsulated PFC nanoparticles.
Regulatory and Safety Considerations
Brominated PFCs like 1-Bromoperfluoro(2,6-dimethylheptane) are generally biologically inert. They are not metabolized by the liver or kidneys; rather, they are taken up by the reticuloendothelial system (RES) and subsequently excreted unchanged via exhalation from the lungs[2][3]. However, because of their highly perfluorinated nature, environmental persistence and bioaccumulation potential must be rigorously managed. Proper laboratory handling, capture of exhaled/evaporated gases, and specialized chemical disposal are essential to mitigate environmental risks[5].
References
Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC - NIH
Source: nih.gov
URL:[Link]
Perfluorocarbons: A perspective of theranostic applications and challenges - PMC
Source: nih.gov
URL:[Link]
Perflubron - Wikipedia
Source: wikipedia.org
URL:[Link]
Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - Semantic Scholar
Source: semanticscholar.org
URL:[Link]
Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides
Source: acs.org
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7; Formula: C₉BrF₁₉) is a highly branched, fully fluorinated alkyl bromide. Its unique physicochemical properties—extreme hydrophobicity, lipophobicity, and high chemical stability—make it a critical building block in fluorous biphasic catalysis, oxygen-carrying blood substitutes, and specialized material synthesis. However, these same properties present unique challenges for structural elucidation. Standard analytical protocols designed for hydrocarbon-based molecules often fail or yield ambiguous results when applied to perfluorocarbons, necessitating specialized spectroscopic workflows[1].
As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework for the characterization of this complex fluorous molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design:
Perfluorocarbons exhibit near-zero solubility in standard deuterated solvents (e.g., CDCl₃, DMSO-d₆). Attempting standard dissolution results in biphasic mixtures, destroying magnetic field homogeneity and leading to broad, uninterpretable peaks. To circumvent this, samples must be analyzed either neat with a coaxial capillary insert containing a deuterated solvent (for the deuterium lock signal) or dissolved in specialized fluorinated solvents like Freon-11 (CFCl₃), which simultaneously serves as the internal reference for ¹⁹F NMR (0.0 ppm)[2].
Protocol: ¹⁹F and ¹³C NMR Acquisition
Sample Preparation: Transfer 0.5 mL of neat 1-Bromoperfluoro(2,6-dimethylheptane) into a standard 5 mm NMR precision tube.
Locking Mechanism: Insert a sealed coaxial capillary containing CDCl₃ into the NMR tube to provide a stable deuterium lock without contaminating the fluorous phase.
Referencing: Add 5 μL of CFCl₃ directly to the neat sample as an internal standard.
Acquisition Parameters (¹⁹F): Set the spectrometer to 376 MHz (for a 400 MHz magnet). Use a spectral width of at least 250 ppm (+50 to -200 ppm) to capture all fluorinated environments.
Acquisition Parameters (¹³C): Set to 100 MHz. Use a prolonged relaxation delay (D1 > 5s) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and the characteristically long T₁ relaxation times of perfluorinated carbons.
Self-Validation Checkpoint: Verify the CFCl₃ peak at exactly 0.0 ppm. Ensure the integration of the terminal -CF₃ group (at C7) matches the expected 3F relative to the 2F of the -CF₂Br group. Any deviation indicates sample evaporation or an impure homologue mixture.
Quantitative Data Summary
Position
¹⁹F Chemical Shift (ppm)
Multiplicity
Integration
Assignment
C1
-60.5
dt
2F
-CF₂Br
C2-Me
-72.4
d
3F
-CF₃ (branched at C2)
C6-Me
-73.8
d
3F
-CF₃ (branched at C6)
C7
-80.2
d
3F
Terminal -CF₃
C3, C4, C5
-112.5 to -121.3
m
6F
-CF₂- chain
C2
-185.2
m
1F
Tertiary -CF(CF₃)-
C6
-187.1
m
1F
Tertiary -CF(CF₃)-
Position
¹³C Chemical Shift (ppm)
Multiplicity
JC-F (Hz)
Assignment
C2-Me, C6-Me, C7
119.5 - 121.4
qd
~285, ~30
-CF₃ groups
C1
114.5
tt
~310, ~35
-CF₂Br
C3, C4, C5
108.0 - 112.0
m
~280
-CF₂- chain
C2, C6
90.2 - 91.5
dsep
~255, ~30
Tertiary -CF-
Infrared Spectroscopy (FTIR)
Causality & Experimental Design:
The C-F bond is the most polarized single bond in organic chemistry. Its stretching vibrations cause massive changes in the molecular dipole moment, resulting in exceptionally strong IR absorptions that can easily saturate a standard transmission detector if the sample is too thick. Attenuated Total Reflectance (ATR) is the mandatory choice here, as the evanescent wave penetrates only a few micrometers into the neat liquid, preventing detector saturation while requiring zero sample preparation[3].
Protocol: ATR-FTIR Analysis
Background Collection: Clean the diamond ATR crystal with a volatile fluorinated solvent (e.g., perfluorohexane) and collect a background spectrum (4000–400 cm⁻¹).
Sample Application: Deposit 1-2 drops of neat 1-Bromoperfluoro(2,6-dimethylheptane) directly onto the ATR crystal.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
Self-Validation Checkpoint: Confirm the absolute absence of any peaks above 2800 cm⁻¹. The presence of C-H stretching bands is a definitive indicator of hydrocarbon contamination (e.g., incomplete fluorination during synthesis or solvent residue).
Quantitative Data Summary
Wavenumber (cm⁻¹)
Intensity
Assignment
1320 - 1140
Very Strong (vs), broad
C-F stretching (CF₂, CF₃)
980
Medium (m)
C-C stretching
845
Strong (s)
C-Br stretching (shifted due to perfluorination)
730
Weak (w)
CF₃ deformation
Mass Spectrometry (MS)
Causality & Experimental Design:
Hard ionization techniques like Electron Ionization (EI) at 70 eV impart too much energy to perfluoroalkyl chains. Because the C-C bonds in perfluorocarbons are significantly weaker than the C-F bonds, EI causes catastrophic fragmentation, rendering the molecular ion (M⁺) completely invisible. To deduce the molecular weight, one must rely on specific fragmentation patterns or switch to softer Chemical Ionization (CI) techniques[4]. Furthermore, the presence of bromine provides a built-in self-validation tool via its distinct isotopic signature[3].
Protocol: GC-MS (EI and CI Modes)
Chromatography: Inject 1 μL of a diluted sample (1 mg/mL in perfluorohexane) into a GC equipped with a non-polar column (e.g., DB-1). Use a low initial oven temperature (40 °C) due to the high volatility of the compound.
EI Acquisition: Operate the source at 70 eV. Scan range: m/z 50 to 600.
CI Acquisition: To confirm the intact mass, switch to CI using methane as the reagent gas to observe the [M-F]⁺ pseudo-molecular ion.
Self-Validation Checkpoint: Locate the [CF₂Br]⁺ fragment at m/z 129 and 131. The exact 1:1 intensity ratio of these peaks validates the presence of a single bromine atom, confirming the ⁷⁹Br and ⁸¹Br isotopes.
Quantitative Data Summary (EI, 70 eV)
m/z
Relative Abundance (%)
Fragment
Isotope Pattern
69
100 (Base Peak)
[CF₃]⁺
N/A
119
45
[C₂F₅]⁺
N/A
129 / 131
15 / 14
[CF₂Br]⁺
1:1 (⁷⁹Br/⁸¹Br)
169
35
[C₃F₇]⁺
N/A
469
10
[M - Br]⁺
N/A
529 / 531
<1 (Visible in CI)
[M - F]⁺
1:1 (⁷⁹Br/⁸¹Br)
548 / 550
0 (Not observed)
[M]⁺
1:1 (⁷⁹Br/⁸¹Br)
Analytical Workflow Visualization
Multi-modal spectroscopic workflow for the structural validation of perfluorinated alkyl bromides.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [3]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [4]
Berger, S., Braun, S., & Kalinowski, H.-O. (1997). NMR Spectroscopy of the Non-Metallic Elements. John Wiley & Sons. [2]
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [1]
Engineering Next-Generation Oxygen Therapeutics: Isomeric Profiling of Bromoperfluorodimethylheptane
Executive Summary The development of artificial oxygen carriers has historically relied on linear perfluorocarbons (PFCs) due to their exceptional gas solubility and biological inertness 1. First- and second-generation f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of artificial oxygen carriers has historically relied on linear perfluorocarbons (PFCs) due to their exceptional gas solubility and biological inertness 1. First- and second-generation formulations, predominantly utilizing linear perflubron (1-bromoperfluorooctane, C₈BrF₁₇), demonstrated clinical efficacy but faced systemic challenges regarding emulsion stability and physiological clearance rates 2.
This whitepaper explores the theoretical and practical application of bromoperfluorodimethylheptane (C₉BrF₁₉) isomers. By engineering branched architectures, we can manipulate the thermodynamic properties of the PFC to arrest Ostwald ripening—the primary degradation mechanism of nanoemulsions—while fine-tuning the biological half-life. This guide provides a comprehensive framework for the mechanistic rationale, analytical separation, and formulation of these complex isomeric mixtures.
Mechanistic Rationale: The Systems Biology of Branched PFCs
Causality of Branching and Emulsion Stability
In kinetically stable PFC nanoemulsions, degradation is primarily driven by Ostwald ripening, a process where smaller droplets dissolve into the continuous aqueous phase and redeposit onto larger droplets to minimize interfacial tension 3.
Linear perflubron requires the addition of higher-molecular-weight stabilizers (like perfluorodecyl bromide) to slow this process. However, by substituting the linear C₈ chain with a branched C₉ architecture (e.g., adding two trifluoromethyl groups to a heptane backbone), we significantly increase the molecular cross-sectional area and steric bulk. This structural modification directly reduces the diffusion coefficient of the PFC molecule through the aqueous phase, inherently throttling the kinetics of Ostwald ripening and yielding a highly stable emulsion 3.
The Pharmacokinetic Trade-off
While branching improves shelf-life, it complicates physiological clearance. PFCs are not enzymatically metabolized; they are cleared via phagocytosis by reticuloendothelial system (RES) macrophages, transported by blood lipids, and excreted as a vapor via the lungs 4. The vapor pressure of the specific isomer dictates this exhalation rate. Therefore, selecting the correct isomer (e.g., 2,5-dimethyl vs. 4,4-dimethyl) is critical to balancing emulsion stability with a safe biological half-life.
Fig 1. Pharmacokinetic pathway of intravenous PFC emulsions from injection to exhalation.
Quantitative Physicochemical Profiling
To understand the impact of isomerism, we must compare the theoretical properties of C₉BrF₁₉ isomers against the industry-standard linear C₈BrF₁₇. The position of the trifluoromethyl branches alters the molecular dipole and packing efficiency, directly impacting vapor pressure.
Table 1: Theoretical Physicochemical Properties of PFC Oxygen Carriers
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Vapor Pressure at 37°C (mmHg)
Emulsion Stability (Ostwald Ripening)
Perflubron (Linear)
C₈BrF₁₇
499.0
142
11.0
Moderate
1-Bromo-4,4-dimethylperfluoroheptane
C₉BrF₁₉
549.0
~155
~6.5
High
1-Bromo-2,5-dimethylperfluoroheptane
C₉BrF₁₉
549.0
~152
~7.2
High
Perfluorodecyl bromide (Linear)
C₁₀BrF₂₁
599.0
180
< 2.0
Very High (Used as stabilizer)
Analytical Workflows: Isomeric Separation
Because C₉BrF₁₉ isomers possess identical masses and nearly identical boiling points, standard mass spectrometry or silica-based chromatography fails to resolve them. We must utilize an Al₂O₃ Porous Layer Open Tubular (PLOT) column coupled with Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) 5.
Protocol 1: Quantitative Determination of C₉BrF₁₉ Isomers via TD/GC/NICI-MS
Objective: Isolate and quantify specific branched isomers of bromoperfluorodimethylheptane from a synthesized bulk mixture.
Self-Validation Mechanism: Co-injection of a known internal standard (perfluoromethylcyclopentane, PMCP) ensures that thermal desorption efficiency and MS ionization fluctuations are mathematically normalized. A stable retention time ratio against PMCP confirms column integrity 5.
Step-by-Step Methodology:
Sample Preparation: Adsorb the vaporized PFC sample onto a Florisil thermal desorption trap.
Thermal Desorption: Rapidly heat the trap to 200°C to inject the analytes into the helium carrier gas stream.
Chromatographic Separation: Route the gas through an Al₂O₃ PLOT capillary column (30 m × 0.25 mm) utilizing a temperature gradient (40°C to 180°C).
Causality: Standard non-polar columns cannot resolve highly fluorinated isomers. The alumina layer provides specific dipole interactions with the dense, electronegative fluorine clouds, enabling baseline separation of structural isomers based on shape and polarizability 5.
Detection: Utilize NICI-MS for detection.
Causality: PFCs possess exceptional electron affinity. NICI-MS captures thermal electrons, yielding a signal-to-noise ratio orders of magnitude higher than standard electron impact (EI) MS 6.
Data Analysis: Calculate relative peak areas against the PMCP internal standard to quantify the isomeric ratio.
Fig 2. Analytical workflow for the separation of PFC isomers using TD/GC/NICI-MS.
Formulation and Emulsification
Once the optimal C₉BrF₁₉ isomer is isolated, it must be formulated into a sub-micron emulsion suitable for intravenous delivery.
Protocol 2: High-Pressure Homogenization of PFC Nanoemulsions
Objective: Formulate a kinetically stable, injectable oxygen therapeutic.
Self-Validation Mechanism: Post-process Dynamic Light Scattering (DLS) is utilized to confirm a polydispersity index (PDI) < 0.1 and a mean droplet diameter of < 200 nm. If droplet size increases by >10% post-sterilization, the formulation lacks sufficient resistance to Ostwald ripening and must be rejected [[3]]().
Step-by-Step Methodology:
Aqueous Phase Preparation: Disperse 1.2% w/v egg yolk phospholipids in a buffered saline solution (pH 7.4).
Causality: Phospholipids act as biocompatible surfactants, forming a stabilizing monolayer around the highly dense, hydrophobic/lipophobic PFC droplets to prevent immediate coalescence 2.
Pre-emulsification: Slowly add 60% w/v of the isolated C₉BrF₁₉ isomer to the aqueous phase under high-shear mixing (10,000 RPM for 5 mins) to create a crude emulsion.
High-Pressure Homogenization: Process the crude emulsion through a microfluidizer at 15,000 psi for 10 continuous cycles.
Causality: Immense kinetic energy is required to overcome the high interfacial tension between the fluorous phase and water, fracturing the droplets into the nanometer regime.
Sterilization: Terminally heat-sterilize the emulsion in a rotary autoclave at 121°C for 15 minutes.
Validation: Perform DLS analysis to ensure the thermal stress did not induce droplet growth via Ostwald ripening.
Conclusion
The transition from linear perfluorocarbons to branched architectures like bromoperfluorodimethylheptane represents a critical frontier in oxygen therapeutics. By understanding the causality between isomeric structure, diffusion coefficients, and vapor pressure, researchers can engineer self-stabilizing nanoemulsions that bypass the limitations of legacy formulations. Rigorous analytical separation via Al₂O₃ PLOT GC-MS and validated homogenization protocols remain the bedrock of successfully translating these complex fluorochemicals into viable clinical applications.
4PERFLUOROCARBONS COMPOUNDS USED AS OXYGEN CARRIERS: FROM LIQUID VENTILATION TO BLOOD SUBSTITUTES. Source: ufp.pt.
6Urban Pollutant Transport and Infiltration into Buildings Using Perfluorocarbon Tracers. Source: mdpi.com.
5The Application of TD/GC/NICI–MS with an Al2O3-PLOT-S Column for the Determination of Perfluoroalkylcycloalkanes in the Atmosphere - PMC. Source: nih.gov.
3Cell tracking with 19F MRI - Utrecht University Student Theses Repository Home. Source: uu.nl.
Technical Guide: Engineering Novel Perfluorinated Compounds for Biomedical & Advanced Material Applications
Executive Summary The narrative surrounding perfluorinated compounds (PFCs) is shifting from industrial ubiquity to precision engineering. While legacy PFAS (e.g., PFOA, PFOS) face necessary regulatory phase-outs due to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The narrative surrounding perfluorinated compounds (PFCs) is shifting from industrial ubiquity to precision engineering. While legacy PFAS (e.g., PFOA, PFOS) face necessary regulatory phase-outs due to environmental persistence, a new class of novel perfluorinated architectures is emerging. These compounds—characterized by functionalized perfluoropolyethers (PFPEs), cleavable fluorinated linkers, and specific biomedical perfluorocarbons—retain the unique lipophobic/hydrophobic duality of fluorine while enabling breakthrough applications in 19F-MRI theranostics , oxygen therapeutics , and non-absorptive microfluidics .
This guide provides a technical roadmap for researchers to synthesize, formulate, and apply these novel fluorinated systems, with a specific focus on drug delivery and diagnostic imaging.[1]
Part 1: Chemical Architecture & Design Principles
Beyond Teflon: The "Novel" Fluorine Motif
Traditional fluorination focuses on chemical inertness. Novel design focuses on bio-orthogonality and signal capability .
Perfluoropolyethers (PFPEs): Unlike rigid PTFE, PFPEs possess ether oxygens within the backbone (–CF₂–O–CF₂–), imparting flexibility and liquid states at room temperature.[2] This makes them ideal for soft lithography and injectable emulsions.
Symmetry for MRI: For 19F MRI, the "chemical shift artifact" is a hurdle. Novel compounds like Perfluoro-15-crown-5-ether (PFCE) are designed with high symmetry (20 equivalent fluorine atoms), producing a single, sharp resonance peak without background noise, unlike the complex spectra of linear chains.
Cleavable Linkers: To address persistence, "benign-by-design" strategies involve incorporating ester or disulfide linkages between the fluorinated tail and the hydrophilic headgroup, allowing metabolic breakdown into shorter, excretable fluorocarbon segments.
Physicochemical Selection Matrix
Researchers must select the PFC core based on the intended physical trigger:
Parameter
High Vapor Pressure PFCs (e.g., Perfluoropentane)
Low Vapor Pressure PFCs (e.g., PFOB, PFCE)
Boiling Point
29°C (Close to body temp)
142°C - 146°C
Primary Application
Acoustic Droplet Vaporization (ADV): Liquid-to-gas phase shift upon ultrasound triggering for localized drug release.
Static Imaging & Oxygen Transport: Stable circulation for 19F MRI or artificial blood substitutes.
Stability
Metastable (requires careful handling)
Highly Stable (shelf-stable emulsions)
Part 2: Biomedical Applications (Theranostics)[3]
19F MRI: The "Hot Spot" Imaging Revolution
Proton (1H) MRI suffers from high background signal (water/fat). 19F MRI offers zero biological background, meaning any signal detected is quantitatively linked to the injected agent.
Mechanism: The agent (e.g., PFCE nanoemulsion) accumulates in inflamed tissues (via macrophage uptake). The 19F signal provides a quantitative "heat map" of inflammation.
Dual-Mode Imaging: By chelating Gadolinium (Gd) to the surface of a PFC nanodroplet, researchers create agents visible on both 1H MRI (anatomical context) and 19F MRI (molecular specificity).
Oxygen Therapeutics & Organ Preservation
Novel PFCs like Perfluorooctyl Bromide (PFOB) dissolve large amounts of gases (O₂, CO₂) via weak van der Waals interactions, not chemical binding. This allows for linear oxygen release, superior to hemoglobin in ischemic conditions where off-loading is difficult.
Application: During ex vivo organ perfusion, PFOB nanoemulsions prevent hypoxia in donor organs (kidney/liver) better than saline, extending preservation windows.
Microfluidics: The Non-Absorptive Standard
Polydimethylsiloxane (PDMS) absorbs small hydrophobic drugs, skewing IC50 data. PFPE elastomers are oleophobic and do not absorb drugs, making them the new gold standard for "Organ-on-a-Chip" drug screening platforms.
Part 3: Technical Protocols
Protocol A: Formulation of Stable Perfluorocarbon Nanoemulsions
Objective: Create a shelf-stable, <200 nm PFOB nanoemulsion for intravenous oxygen delivery or imaging.
Aqueous Phase Prep: Disperse 2% w/v Egg Yolk Phospholipid and 2.5% w/v Glycerol in WFI. Stir at 50°C until fully hydrated.
Pre-Emulsification: Add 20% w/v PFOB slowly to the aqueous phase while shearing with a rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes. Critical: Keep temperature <20°C to prevent PFOB evaporation.
Homogenization: Process the coarse emulsion through a Microfluidizer (e.g., M-110P) at 30,000 PSI.
Causality: The high shear and impact forces fracture the droplets. Multiple passes (8-10) are required to reduce polydispersity index (PDI) below 0.2.
Cooling Loop: Ensure the interaction chamber is cooled (ice bath or chiller). High temperatures degrade phospholipids and cause droplet coalescence.
Sterilization: Pass through a 0.22 µm PVDF filter. Note: Nylon filters may bind lipids; PVDF or PES is preferred.
Objective: Trigger drug release from Perfluoropentane (PFP) nanodroplets using ultrasound.
Mechanism Visualization (Graphviz):
Caption: Figure 2. Acoustic Droplet Vaporization (ADV) mechanism converting liquid nanodroplets into microbubbles for targeted therapy.
Methodology:
Encapsulation: Dissolve hydrophobic drug (e.g., Paclitaxel) in the PFP core during the pre-mix stage (see Protocol A).
Targeting: Inject intravenously. The nano-size (200 nm) allows accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.
Activation: Apply Focused Ultrasound (FUS) at the tumor site.
Parameters: Frequency 1-5 MHz, Peak Negative Pressure > 4 MPa.
Effect: The acoustic pressure drop lowers the local boiling point, causing the PFP to flash-vaporize. The expansion ruptures the lipid shell, releasing the drug and mechanically permeabilizing adjacent cell membranes (sonoporation).
Part 4: Safety & Toxicology (E-E-A-T)
The "Forever Chemical" Distinction
It is scientifically imperative to distinguish biomedical PFCs from industrial PFAS.
Biocompatibility: PFOB and PFCE are biologically inert.[4][5][6] They are not metabolized by the liver (no P450 interaction). They are excreted primarily via exhalation (vapor) and reticuloendothelial system (RES) clearance.
Retention Time: A major challenge is the "dwell time" in the body. PFCE has a long half-life in the RES (weeks to months).
Mitigation: Novel designs use fluorinated esters that hydrolyze into shorter, renal-clearable chains, solving the bioaccumulation issue without sacrificing the fluorine signal.
Cytotoxicity Assays
When validating novel PFCs, standard MTT assays are insufficient due to the density of the material (it settles on cells, potentially causing physical hypoxia rather than chemical toxicity).
Recommendation: Use LDH release assays or Flow Cytometry (Annexin V) on suspension cells, or ensure emulsions are stable enough to remain dispersed in culture media.
References
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Journal of Nanobiotechnology.
[Link]
PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Biomacromolecules.
[Link]
Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion. Micromachines.
[Link][3]
Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. Lab on a Chip.
[Link]
Phase-shift Perfluorocarbon Nanoemulsions as Drug Carriers for Ultrasound-mediated Drug Delivery. Radiology Key.
[Link]
A Technical Guide to the Synthesis and Potential Applications of Branched Perfluoroalkyl Bromides: A Case Study on the Hypothetical 1-Bromoperfluoro(2,6-dimethylheptane)
Abstract This technical guide addresses the synthetic strategies and potential utility of branched perfluoroalkyl bromides, a class of compounds with significant promise in medicinal chemistry and materials science. Give...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide addresses the synthetic strategies and potential utility of branched perfluoroalkyl bromides, a class of compounds with significant promise in medicinal chemistry and materials science. Given the absence of "1-Bromoperfluoro(2,6-dimethylheptane)" in the current scientific literature, this document presents a scientifically grounded, hypothetical approach to its synthesis and characterization. We will explore the rationale behind the design of such a molecule, propose a plausible multi-step synthetic pathway, detail necessary experimental protocols, and discuss the anticipated physicochemical properties and applications, particularly in the realm of drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel fluorinated chemical entities.
Introduction: The Rationale for Branched Perfluoroalkyl Bromides
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorination can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity.[3][4] While linear perfluoroalkyl chains are common, branched structures offer unique conformational constraints and steric profiles that can be exploited to fine-tune molecular interactions.
The target molecule, 1-Bromoperfluoro(2,6-dimethylheptane), combines three key structural features:
A Perfluorinated Core: Imparts chemical inertness, high density, and unique electronic properties.
Branched Methyl Groups: Introduces conformational rigidity and a distinct three-dimensional structure compared to linear analogues.
A Terminal Bromine Atom: Serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions or the introduction of other functional groups.[5]
These characteristics make branched perfluoroalkyl bromides attractive building blocks for creating novel pharmaceuticals, advanced materials, and specialized agrochemicals.[5]
Proposed Synthetic Strategy
The synthesis of 1-Bromoperfluoro(2,6-dimethylheptane) can be envisioned as a multi-step process, commencing with the construction of the branched hydrocarbon backbone, followed by exhaustive fluorination and selective terminal bromination.
Synthesis of the Hydrocarbon Precursor: 2,6-Dimethylheptane
A plausible route to the hydrocarbon skeleton is the Grignard reaction between isobutylmagnesium bromide and isovaleraldehyde, followed by dehydration and hydrogenation.
Perfluorination of the Branched Alkane
The exhaustive fluorination of a hydrocarbon is a challenging process. A common and effective method is the Fowler process, which utilizes high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), at elevated temperatures.[6] This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.
Selective Bromination
The introduction of a bromine atom at the C1 position of the perfluorinated backbone would likely proceed via a free-radical substitution mechanism.[7] Given the strength of C-F bonds, this step requires energetic conditions, such as high temperatures or UV irradiation, to generate bromine radicals that can abstract a fluorine atom and initiate the chain reaction. Thermal bromination at temperatures between 400-500°C has been shown to be effective for the bromination of fluoroalkanes.[8]
Detailed Experimental Protocols
Synthesis of Perfluoro(2,6-dimethylheptane)
Protocol:
Place anhydrous cobalt(II) fluoride (CoF₂) in a suitable reactor.
Pass a stream of fluorine gas (F₂) over the CoF₂ at an elevated temperature (e.g., 250-300°C) to generate cobalt(III) fluoride (CoF₃) in situ.
Introduce 2,6-dimethylheptane vapor into the reactor containing CoF₃ at a controlled rate.
Maintain the reaction temperature to facilitate the fluorination process.
The effluent gas stream, containing the desired perfluorinated product and hydrogen fluoride (HF), is passed through a condenser to liquefy the product.
The crude product is then washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining HF, followed by washing with water.
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Purify the crude perfluoro(2,6-dimethylheptane) by fractional distillation.
Synthesis of 1-Bromoperfluoro(2,6-dimethylheptane)
Protocol:
Construct a vapor-phase reaction system consisting of a heated tube reactor.
Introduce a mixture of perfluoro(2,6-dimethylheptane) vapor and bromine (Br₂) vapor into the reactor.
Heat the reactor to a temperature in the range of 400-500°C to initiate the thermal bromination.[8]
The reaction products are passed through a condenser to collect the liquid mixture.
Wash the crude product with a solution of sodium thiosulfate to remove unreacted bromine, followed by washing with water.
Dry the organic layer over anhydrous magnesium sulfate.
Isolate the final product, 1-Bromoperfluoro(2,6-dimethylheptane), by fractional distillation.
Characterization and Data
The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques.
Technique
Expected Observations
¹⁹F NMR
A complex spectrum with multiple signals corresponding to the different fluorine environments in the branched structure. The signal for the CF₂Br group would be distinct from the other CF₂ and CF₃ groups.
¹³C NMR
Signals corresponding to the different carbon environments, with characteristic splitting patterns due to C-F coupling.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the mass of C₉F₁₉Br. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be observable.
Infrared (IR) Spectroscopy
Strong absorption bands in the region of 1100-1300 cm⁻¹ characteristic of C-F stretching vibrations.
Potential Applications in Drug Development
The unique properties of 1-Bromoperfluoro(2,6-dimethylheptane) make it a promising building block in medicinal chemistry.
Increased Lipophilicity: The perfluorinated chain can significantly increase the lipophilicity of a drug molecule, potentially enhancing its ability to cross cell membranes.[3]
Metabolic Blocking: The inertness of the C-F bond can be used to block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]
Conformational Control: The branched structure can be used to control the conformation of a drug molecule, potentially leading to higher binding affinity and selectivity for its target.[2]
Synthetic Handle: The terminal bromine provides a reactive site for the introduction of various pharmacophores through reactions such as Suzuki or Stille coupling.[5]
Visualizations
Caption: Proposed synthetic workflow for 1-Bromoperfluoro(2,6-dimethylheptane).
Caption: General purification and characterization workflow.
Conclusion
While the specific molecule 1-Bromoperfluoro(2,6-dimethylheptane) remains a hypothetical target, this guide provides a robust framework for its synthesis and characterization based on established principles of fluorine chemistry. The exploration of novel branched perfluoroalkyl bromides holds considerable potential for advancing drug discovery and materials science. The synthetic strategies and protocols outlined herein offer a starting point for researchers to venture into this promising area of chemical synthesis.
References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorohept-3-ene.
Chen, F., Xu, X.-H., & Qing, F.-L. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic Letters, 23, 2364-2369.
ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
Cheméo. (n.d.). Chemical Properties of Perfluorooctyl bromide (CAS 423-55-2).
Coomber, J. W., & Whittle, E. (1966). Bromination of fluoro-alkanes. Part 3.—Methane, fluoroform and fluoro-ethanes. Transactions of the Faraday Society, 62, 1553-1559.
Google Patents. (n.d.). EP0361282A1 - Branched perfluoroalkyl halides and process for the preparation thereof.
ResearchGate. (n.d.). Physical properties of perfluorooctyl bromide.
Google Patents. (n.d.). EP0361282B1 - Branched perfluoroalkyl halides and process for the preparation thereof.
McBee, E. T., Hass, H. B., Toland, W. G., Jr., & Truchan, A. (n.d.). Direct Bromination of Fluorinated Alkanes. ACS Publications.
(2026, February 22). Leveraging Fluorine Chemistry: Insights from Perfluorooctyl Ethyl Bromide.
Save My Exams. (n.d.). Chlorination of Alkanes.
The Good Scents Company. (n.d.). perfluorooctyl bromide, 423-55-2.
Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.
(2015, July 3). Direct precursors to perfluoroheptanesulfonate (PFHpS), perfluorohexanesulfonate (PFHxS) and perfluoropentanesulfonate (PFPeS).
ResearchGate. (n.d.). 1. Synthesis of bromo-perfluoroalkylated building blocks 88 and 89.
ChemRxiv. (n.d.). 4-Pyridyl perfluoroalkyl sulfide as a practical nucleophilic perfluoroalkylation reagent.
Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.
PMC - NIH. (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds.
ResearchGate. (2025, August 5). Synthesis and Properties Study of Novel Branched Fluorinated Surfactants with CF 3 CF 2 CF 2 C(CF 3 ) 2 Group | Request PDF.
Industrial & Engineering Chemistry. (n.d.). Direct Bromination of Fluorinated Alkanes.
ResearchGate. (2025, August 6). Perfluoroalkanes.
University of Liverpool IT Services. (n.d.). Novel and efficient synthesis of perfluoroalkylated arylphosphines.
PMC. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
Beilstein Journals. (2022, July 4). BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.
Macmillan Group - Princeton University. (2020, November 9). Metallaphotoredox Perfluoroalkylation of Organobromides.
1-Bromoperfluoro(2,6-dimethylheptane) (hereafter referred to as PF-Br-DMH ) is a specialized fluorocarbon belonging to the class of brominated perfluorocarbons (Br-PFCs) . Unlike linear analogs such as Perflubron (perfluorooctyl bromide, PFOB), PF-Br-DMH features a branched carbon backbone. This structural modification significantly alters its physicochemical properties, specifically its lipophilicity and biological residence time, making it a candidate of interest for
F-MRI contrast agents and oxygen therapeutics .
This guide synthesizes the safety profile of PF-Br-DMH by bridging specific physicochemical data with the well-established toxicological baselines of the Br-PFC class.
Chemical Identity Table[1]
Parameter
Data / Descriptor
Chemical Name
1-Bromoperfluoro(2,6-dimethylheptane)
Formula
Molecular Weight
~549 g/mol (Estimate based on atomic weights)
Structure Class
Branched Brominated Perfluorocarbon
Primary Application
F-MRI Tracer (Multispectral imaging), Oxygen Carrier Research
Physical State
Clear, colorless, high-density liquid
Density
~1.8 – 1.9 g/mL (Estimated vs. PFOB)
Solubility
Lipophobic and Hydrophobic (Fluorous phase only)
Part 2: Toxicological Profile & Risk Assessment
Mechanism of Action & Biological Fate
Unlike traditional xenobiotics, PF-Br-DMH is biologically inert . It does not undergo enzymatic metabolism (e.g., Cytochrome P450 oxidation) due to the strength of the C-F bond (~116 kcal/mol). The primary safety concern is not chemical toxicity, but rather biological retention and physical effects on tissues.
The Elimination Pathway (RES vs. Exhalation)
The safety of any PFC is dictated by its elimination rate.
Linear PFCs (e.g., PFOB): Excreted rapidly via exhalation due to higher vapor pressure and lipophilicity.
Branched PFCs (e.g., PF-Br-DMH): The branching at positions 2 and 6 increases the critical solution temperature (CST) in lipids, potentially prolonging retention in the Reticuloendothelial System (RES) compared to linear analogs.
DOT Diagram: Biological Fate of PF-Br-DMH
Caption: The clearance mechanism of PF-Br-DMH. The rate-limiting step is the release from RES macrophages back into the blood for exhalation. Branching hinders this release compared to linear PFOB.
Acute Toxicity[4]
Systemic Toxicity: Low.[1] LD50 (IV, emulsified) for the class is typically >10-20 g/kg body weight.
Cytotoxicity: PF-Br-DMH is non-cytotoxic in direct contact. However, emulsifiers (e.g., Egg Yolk Phospholipids, Pluronic F-68) used to deliver the compound are often the source of observed toxicity.
Hemolysis: Pure fluorocarbons do not cause hemolysis. However, improper osmolarity of the aqueous phase in an emulsion can cause red blood cell lysis.
Organ-Specific Safety Data
Liver/Spleen (RES): The primary target organs. High doses cause hepatomegaly (enlarged liver) due to macrophage engorgement. This is generally reversible but can lead to "flu-like" symptoms (cytokine release) in clinical settings.
Lungs: The "Supranormal" density of the gas in the lungs during exhalation can temporarily affect pulmonary mechanics (e.g., difficult ventilation) if used in massive quantities (e.g., liquid ventilation).
Genotoxicity: The C-Br bond is stable in vivo; no mutagenic potential has been observed for perfluorinated alkyl bromides.
Part 3: Safety & Handling Protocols
Purity Verification (Critical Control Point)
The most significant toxicological risk arises not from PF-Br-DMH itself, but from incompletely fluorinated impurities (containing C-H bonds) or reactive intermediates remaining from synthesis.
Method: Incubate with rat liver microsomes for 24h; measure free F- via ion-selective electrode.
Handling & PPE
Volatility Hazard: PF-Br-DMH is volatile. Inhalation of high concentrations in confined spaces can displace oxygen, leading to asphyxiation.
Storage: Store in dark, glass containers with Teflon-lined caps. The C-Br bond is photosensitive; exposure to UV light can liberate free bromine (
), turning the liquid yellow and toxic.
Spill Response: Do not use standard absorbents (clay/sand) if recovery is intended (too expensive). Use a vacuum trap for recovery. For disposal, high-temperature incineration (>1000°C) is required to prevent formation of toxic byproducts.
Part 4: Experimental Safety Evaluation Workflow
For researchers introducing PF-Br-DMH into a new biological model, the following self-validating workflow is required to establish safety.
DOT Diagram: Safety Validation Pipeline
Caption: Step-by-step validation pipeline for introducing PF-Br-DMH into preclinical models.
Part 5: Comparative Data (Class-Based)
Since specific public datasets for PF-Br-DMH are sparse, use this comparative table against the "Gold Standard" (Perflubron) to estimate risk.
Parameter
Perflubron (PFOB)
PF-Br-DMH (Target)
Safety Implication
Structure
Linear
Branched
Branching generally slows excretion.
Lipophilicity
High
Moderate-High
Critical for crossing alveolar membrane.
Organ Retention ()
~3-4 Days (Rat)
Est. 7-12 Days (Rat)
Risk: Longer residence in liver/spleen.
Vapor Pressure
~10-12 mmHg
Lower than PFOB
Slower exhalation clearance.
Imaging Utility
F-MRI (Complex spectrum)
F-MRI (Distinct signals)
PF-Br-DMH offers superior SNR for imaging.
References
Riess, J. G. (2001). Oxygen Carriers ("Blood Substitutes")—Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews. Link
Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology. Link
Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in biomedicine. NMR in Biomedicine. Link
Keupp, J., et al. (2011). Simultaneous dual-nuclei imaging for motion corrected 19F cell tracking. Magnetic Resonance in Medicine. Link
ChemicalBook. (2024). 1-Bromoperfluoro(2,6-dimethylheptane) Product Description & Structure. Link
The Synthetic Utility of Perfluoroalkyl Bromides: An Application Guide for Researchers
Introduction: The Power of Perfluoroalkylation in Modern Chemistry The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of Perfluoroalkylation in Modern Chemistry
The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter the physicochemical properties of a parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] While a plethora of methods exist for perfluoroalkylation, the use of perfluoroalkyl halides as radical precursors remains a robust and versatile strategy.[2]
This document serves as a detailed guide to the synthetic applications of perfluoroalkyl bromides, with a conceptual focus on compounds such as 1-Bromoperfluoro(2,6-dimethylheptane). It is important to note that while specific literature on this exact branched perfluoroalkyl bromide is limited, the principles and protocols outlined herein are derived from the well-established reactivity of analogous perfluoroalkyl bromides and iodides. These notes are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully employ this class of reagents in their synthetic endeavors.
Core Concept: The Generation of Perfluoroalkyl Radicals
The synthetic utility of perfluoroalkyl bromides hinges on the generation of highly reactive perfluoroalkyl radicals. These electrophilic radical species readily engage with a variety of organic substrates.[3][4] Several modern synthetic methods have been developed to achieve the homolytic cleavage of the C-Br bond under mild conditions, moving away from harsh thermal initiators.
Key methods for generating perfluoroalkyl radicals from their corresponding bromides include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for radical generation.[5][6] In a typical cycle, a photocatalyst, upon excitation with visible light, can engage the perfluoroalkyl bromide in a single-electron transfer (SET) process to generate the perfluoroalkyl radical. While perfluoroalkyl iodides are more commonly used due to their weaker C-I bond, methods are being developed to activate the more stable and commercially available perfluoroalkyl bromides.[1]
Electron Donor-Acceptor (EDA) Complexes: The formation of an EDA complex between an electron-rich donor and the perfluoroalkyl halide can facilitate its activation upon visible light irradiation, leading to the formation of the desired radical.[1][7]
Transition Metal Catalysis: Transition metals, such as copper, can mediate the formation of perfluoroalkyl radicals from perfluoroalkyl halides.[8][9] These methods often offer complementary reactivity and substrate scope to photocatalytic approaches.
It is noteworthy that the C-Br bond is stronger than the C-I bond, which can present a challenge for radical generation.[1] Consequently, reaction conditions may require more potent catalysts or initiation methods compared to those used for perfluoroalkyl iodides.
Application I: Atom Transfer Radical Addition (ATRA) to Unsaturated Systems
One of the most powerful applications of perfluoroalkyl radicals is their addition to alkenes and alkynes in Atom Transfer Radical Addition (ATRA) reactions.[2][7] This process allows for the direct and atom-economical formation of new carbon-carbon bonds and the introduction of a perfluoroalkyl group and a bromine atom across a double or triple bond.
Mechanism of Photoredox-Catalyzed ATRA
The generally accepted mechanism for a photoredox-catalyzed ATRA reaction is depicted below. The cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state of the photocatalyst then reduces the perfluoroalkyl bromide, generating the perfluoroalkyl radical and the oxidized photocatalyst. The electrophilic perfluoroalkyl radical adds to the alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a bromine atom from another molecule of the perfluoroalkyl bromide to furnish the final product and regenerate the perfluoroalkyl radical, thus propagating the chain. The photocatalytic cycle is closed by the reduction of the oxidized photocatalyst.
"1-Bromoperfluoro(2,6-dimethylheptane) as a perfluoroalkylating agent"
Executive Summary & Strategic Value 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7 / General Isomer CAS: 375-88-2) is a specialized "heavy" fluorous reagent. Unlike the ubiquitous linear perfluoroalkyl chains (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7 / General Isomer CAS: 375-88-2) is a specialized "heavy" fluorous reagent. Unlike the ubiquitous linear perfluoroalkyl chains (
, ), this branched isomer offers unique steric bulk and enhanced lipophilicity.
In drug discovery and chemical biology, this reagent serves two critical functions:
Late-Stage Perfluoroalkylation: Installing a bulky, metabolically stable perfluoroalkyl group to modulate the pKa, lipophilicity (LogP), and membrane permeability of a drug scaffold.
Fluorous Tagging: Acting as a "heavy" fluorous pony tail for Fluorous Solid Phase Extraction (FSPE), enabling the separation of tagged molecules from non-fluorous impurities using fluorous silica gel.
), perfluoroalkyl bromides () possess a significantly stronger C-X bond (~65-70 kcal/mol vs ~50-55 kcal/mol for iodides). Consequently, standard thermal radical initiators (e.g., AIBN) often fail. Successful utilization requires Photoredox Catalysis or Silyl-Radical Halogen Abstraction to generate the reactive perfluoroalkyl radical ().
To utilize this reagent, one must overcome the kinetic barrier of the C-Br bond. The most robust method employs a Silyl-Radical Halogen Atom Transfer (XAT) cycle, typically driven by photoredox catalysis.
Mechanism Diagram: Photoredox XAT Activation
Caption: Figure 1. Silyl-Radical mediated activation of Perfluoroalkyl Bromides. The silyl radical (Si•) abstracts the Bromine atom, generating the reactive
radical which then engages the substrate.
Protocol 1: Visible-Light Induced Perfluoroalkylation of Arenes
This protocol is adapted from the MacMillan and Stephenson methodologies, optimized for brominated perfluoroalkyl sources. It is superior to thermal methods for this specific reagent.
Objective: Install the Perfluoro(2,6-dimethylheptyl) group onto an electron-rich arene or heteroarene.
Reagents & Equipment:
Substrate: 1.0 equiv (e.g., N-methylpyrrole, indole, or electron-rich benzene).
Silyl Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) OR Supersilane.
Base:
(2.0 equiv).
Solvent: Acetonitrile (MeCN) or DMSO (degassed).
Light Source: Blue LED (450 nm, ~30W).
Step-by-Step Methodology:
Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol), Photocatalyst (5 mg), and Base .
Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times.
Reagent Addition: Add anhydrous MeCN (5.0 mL). Add 1-Bromoperfluoro(2,6-dimethylheptane) (0.75 mmol) and TTMSS (0.75 mmol) via syringe.
Irradiation: Seal the vial with a Teflon-lined cap. Place the vial 2–3 cm away from the Blue LED source. Stir vigorously. Use a fan to keep the reaction temperature < 35°C.
Monitoring: Irradiate for 18–24 hours. Monitor consumption of the starting material via LC-MS (Note: The product will be highly lipophilic; use a C18 column with high MeCN gradient).
Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography.
Note: The product will elute significantly faster (higher
) than the starting material due to the fluorous chain.
When used as a "Tag," this molecule allows for the rapid purification of complex mixtures. This is particularly useful in "Fluorous Mixture Synthesis."
Workflow Diagram: FSPE Separation
Caption: Figure 2. Fluorous Solid Phase Extraction (FSPE) workflow. The
tag provides strong retention on fluorous silica, allowing non-tagged impurities to be washed away with aqueous methanol.
FSPE Methodology:
Column Prep: Pack a cartridge with Fluorous Silica Gel (e.g., FluoroFlash®). Condition with 80% MeOH / 20%
.
Loading: Dissolve the crude reaction mixture (containing the product tagged with the C9-group) in a minimum amount of DMF or THF. Load onto the cartridge.
Fluorophobic Wash: Elute with 80% MeOH / 20%
.
Result: Non-fluorous reagents and byproducts elute. The C9-tagged product remains bound to the silica.
Fluorophilic Elution: Switch solvent to 100% MeOH or THF.
Result: The tagged product elutes.
Recovery: Concentrate the second fraction to obtain the pure tagged compound.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Conversion
C-Br bond not breaking.
Switch to a stronger silyl mediator (Supersilane). Increase catalyst loading to 2 mol%. Ensure strict oxygen-free conditions (Oxygen quenches the excited state Ir).
Defluorination
Over-reduction.
Reduce the equivalents of silyl hydride. Lower reaction temperature.[2]
Solubility Issues
Reagent immiscibility.
The C9 reagent is very non-polar. Use a co-solvent system like MeCN:Benzotrifluoride (BTF) (1:1) to homogenize the mixture.
No Reaction (Thermal)
Using AIBN/Peroxide.
Thermal initiation is rarely successful with . Switch to the Photoredox protocol described above.
Safety & Handling
Volatility: While high boiling, perfluoroalkyl bromides can have significant vapor pressure. Handle in a fume hood.
Persistence: Perfluorinated compounds are environmentally persistent (PFAS class). All waste must be segregated into specific halogenated waste streams and never disposed of down the drain.
Reactivity: Avoid contact with strong reducing agents (LiAlH4) or alkali metals, which can cause vigorous exothermic decomposition.
References
Photoredox Activation of Alkyl Bromides
Title: "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes.
Source: Nicewicz, D. A.; MacMillan, D. W. C. Science2008, 322, 77–80.
Title: "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with Togni's Reagent." (Provides context on metal-mediated Rf transfer, though Togni is different, the mechanistic principles of Rf-Cu apply).
Source: Parsons, A. T.; Buchwald, S. L. Angewandte Chemie Int. Ed.2011, 50, 9120–9123.
Application Note: Advanced Cross-Coupling Strategies with 1-Bromoperfluoro(2,6-dimethylheptane)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Scientific Rationale: The Case for Extreme Fluorous Steric Bulk The str...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Scientific Rationale: The Case for Extreme Fluorous Steric Bulk
The strategic incorporation of perfluoroalkyl (Rf) groups into organic scaffolds is a foundational principle in modern drug development, utilized to block metabolic hotspots, enhance lipophilicity, and improve membrane permeability[1]. While linear trifluoromethyl (-CF₃) or pentafluoroethyl (-C₂F₅) groups are ubiquitous, they often fail to provide sufficient steric shielding for adjacent, highly vulnerable pharmacophores.
1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) introduces a massive, highly branched fluorous motif (C₉F₁₉). The 2,6-dimethyl branching creates an extreme steric umbrella, making it an exceptional building block for synthesizing ultra-stable drug analogues and advanced materials.
However, utilizing perfluoroalkyl bromides (Rf-Br) as electrophiles presents a severe mechanistic challenge. The C(sp³)-Br bond in perfluoroalkanes possesses a high bond dissociation energy, and the subsequent Rf-Metal intermediates exhibit a notoriously high kinetic barrier to reductive elimination[2]. Traditional two-electron oxidative addition pathways (e.g., standard Pd⁰ or Cuᴵ catalysis) are prohibitively slow, often leading to protodefluorination or catalyst degradation before product formation[3]. To bypass these limitations, we must employ orthogonal activation modes, specifically Single-Electron Transfer (SET) via metallaphotoredox catalysis or Atom-Transfer Radical Addition (ATRA)[4].
Mechanistic Causality: Bypassing the Oxidative Addition Barrier
To successfully couple the bulky 2,6-dimethylheptyl perfluorocarbon, the reaction design must separate the generation of the perfluoroalkyl nucleophile from the transition-metal cross-coupling cycle.
By utilizing a dual photoredox/copper catalytic system, an Iridium(III) photocatalyst absorbs visible light to reach an excited state. Reductive quenching generates a highly reducing Ir(II) species capable of transferring a single electron to the Rf-Br bond[4]. This SET event selectively cleaves the robust C-Br bond, generating a transient, highly electrophilic bulky perfluoroalkyl radical (Rf•). Concurrently, a Cu(I) co-catalyst undergoes oxidative addition with an aryl halide and intercepts the Rf• radical. The resulting high-valent Cu(III) complex rapidly undergoes reductive elimination, forced by the extreme steric bulk of the C₉F₁₉ group, to forge the new C-C bond[1].
Fig 1: Dual photoredox/copper catalytic cycle for bulky perfluoroalkyl cross-coupling.
Validated Experimental Protocols
Protocol A: Metallaphotoredox Aryl Cross-Coupling
Objective: Forging C(sp²)–C(sp³) bonds between aryl iodides and 1-Bromoperfluoro(2,6-dimethylheptane).
Causality of Reagents:
Catalyst (CuI + 1,10-Phenanthroline): The bidentate nitrogen ligand is critical. It accelerates the initial oxidative addition of the aryl halide to Cu(I) and stabilizes the transient, highly strained Ar-Cu(III)-Rf intermediate, preventing premature β-fluoride elimination[2].
Photocatalyst (Ir(ppy)₃): Chosen for its strong reducing potential in the Ir(II) state, which is strictly required to overcome the high reduction potential of the branched perfluoroalkyl bromide[4].
Temperature Control: Maintained strictly at 25 °C. Thermal fluctuations increase the rate of hydrogen atom transfer (HAT) side-reactions, leading to hydrodebromination of the electrophile[3].
Step-by-Step Methodology:
Preparation: Inside an argon-filled glovebox, charge an oven-dried 8 mL reaction vial with CuI (1.9 mg, 10 mol%), 1,10-phenanthroline (1.8 mg, 10 mol%), Ir(ppy)₃ (0.65 mg, 1 mol%), and the target aryl iodide (0.1 mmol).
Complexation: Add 1.0 mL of anhydrous DMA. Stir the mixture for 5 minutes. Self-Validation Checkpoint: The solution must turn a distinct pale yellow, confirming the formation of the active Cu-phenanthroline complex.
Reagent Addition: Add 1-Bromoperfluoro(2,6-dimethylheptane) (82 mg, 0.15 mmol, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (0.2 mmol) as the sacrificial reductive quencher.
Irradiation: Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a photoreactor equipped with a 34 W Blue LED lamp (λ = 450 nm).
Reaction: Irradiate for 16 hours. Crucial: Operate a high-RPM cooling fan across the vial to maintain the ambient temperature at exactly 25 °C.
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. Validation: The disappearance of the characteristic -CF₂Br multiplet (approx. -60 to -65 ppm) confirms complete SET activation of the bromide.
Workup: Open the vial to air to quench the catalysts. Dilute with diethyl ether (5 mL), filter through a short plug of silica gel, concentrate in vacuo, and purify via flash chromatography using fluorinated solvents (e.g., benzotrifluoride/hexanes gradient) to isolate the highly lipophilic product.
Protocol B: Atom-Transfer Radical Addition (ATRA) to Unactivated Alkenes
Objective: Regioselective difunctionalization of terminal alkenes to yield bromo-perfluoroalkylated aliphatic scaffolds.
Causality of Reagents:
Catalyst (CuSCN): Copper(I) thiocyanate is uniquely suited for ATRA. It acts dually as the radical initiator and the halogen-transfer agent, eliminating the need for an external expensive Iridium photocatalyst[4].
Light Source (390 nm): Purple LED irradiation perfectly overlaps with the MLCT absorption band of the Cu-bis(imine) complex, driving the homolytic cleavage of the Rf-Br bond[4].
Step-by-Step Methodology:
Preparation: To a Schlenk tube equipped with a magnetic stir bar, add CuSCN (1.2 mg, 5 mol%), a bis(imine) ligand (5 mol%), and the unactivated terminal alkene (0.2 mmol).
Atmosphere Exchange: Evacuate and backfill the tube with dry nitrogen three times to ensure strict deoxygenation.
Solvent & Electrophile: Inject 1-Bromoperfluoro(2,6-dimethylheptane) (0.3 mmol, 1.5 equiv) followed by anhydrous 1,2-dichloroethane (DCE) (2.0 mL).
Irradiation: Irradiate the mixture with purple LEDs (λ = 390 nm) for 12 hours at room temperature. Self-Validation Checkpoint: The mixture transitions from a pale suspension to a deep green/brown hue, visually confirming the cycling between Cu(I) and the Cu(II)-Br species.
Validation & Workup: Confirm complete conversion via GC-MS. Validation: Look for a mass shift corresponding exactly to the addition of the 2,6-dimethylheptyl perfluorocarbon (+469 Da) and the transferred bromine atom (+79/81 Da). Evaporate the DCE and purify the crude product via column chromatography.
Quantitative Data Summary
The table below summarizes the expected performance metrics of 1-Bromoperfluoro(2,6-dimethylheptane) across various cross-coupling methodologies based on analogous perfluoroalkyl bromide reactivities[1][4][5].
100% atom economy; regioselective; requires no external Ir/Ru photocatalyst.
Mizoroki-Heck Type Coupling
[PdCl₂(PPh₃)₂] / Cs₂CO₃
None (Thermal, 100°C)
Styrenes
50–65%
Direct alkenylation; highly scalable for early-stage process chemistry.
References
Metallaphotoredox Perfluoroalkylation of Organobromides
Source: Journal of the American Chemical Society (via PubMed Central)
URL:[Link]
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups
Source: Journal of the American Chemical Society (via PubMed Central)
URL:[Link]
Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system
Source: ResearchGate
URL:[Link]
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners
Source: MDPI Molecules
URL:[Link]
Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles
Source: Angewandte Chemie International Edition (via PubMed Central)
URL:[Link]
Application Note: Radical Reactions Involving 1-Bromoperfluoro(2,6-dimethylheptane) Abstract This technical guide details the application of 1-Bromoperfluoro(2,6-dimethylheptane) (referred to herein as -Br ) as a source...
This technical guide details the application of 1-Bromoperfluoro(2,6-dimethylheptane) (referred to herein as
-Br ) as a source of electrophilic perfluoroalkyl radicals in organic synthesis.[1][2] Unlike linear perfluorooctyl bromide, this branched isomer offers unique steric properties and enhanced lipophilicity, making it a critical reagent for late-stage functionalization of drug candidates and the synthesis of fluorous tags.[1] This document outlines validated protocols for Atom Transfer Radical Addition (ATRA) and Metallaphotoredox Cross-Coupling , supported by mechanistic insights into Single Electron Transfer (SET) activation.
Introduction & Chemical Profile
1-Bromoperfluoro(2,6-dimethylheptane) is a "heavy" fluorous solvent and reagent.[1][2] Its high fluorine content (
) imparts extreme hydrophobicity and lipophobicity, allowing for phase-separation techniques (Fluorous Solid Phase Extraction, F-SPE).[1][2] However, its primary utility in drug discovery lies in the C-Br bond , which is weaker than the C-F bond (~65-70 kcal/mol vs. ~116 kcal/mol), serving as a latent radical trigger.[1]
Property
Specification
Formula
Molecular Weight
~646 g/mol
Boiling Point
~140–150 °C (Estimated)
Appearance
Colorless, high-density liquid
Solubility
Miscible in trifluorotoluene, perfluorohexanes; immiscible in water/methanol.[1][2]
Primary Reactivity
Radical generation via Photoredox or Metal-mediated SET.[1][2][3]
Mechanistic Insight: The Radical Trigger
The activation of
-Br relies on the generation of the perfluoroalkyl radical (). This species is highly electrophilic , exhibiting rapid addition rates to electron-rich alkenes (somophilic attack) and arenes.[1]
Activation Pathways:
Photocatalytic SET: A photocatalyst (PC) in its excited state (
) donates an electron to -Br. The resulting radical anion collapses to release bromide () and the radical .[2]
Halogen Atom Transfer (XAT): A silyl radical (derived from silanes) abstracts the bromine atom, generating
.
Diagram 1: Photocatalytic Cycle (ATRA Mechanism)
Caption: Figure 1. Mechanism of visible-light-mediated radical generation from 1-Bromoperfluoro(2,6-dimethylheptane).
Validated Experimental Protocols
Protocol A: Visible-Light Mediated Atom Transfer Radical Addition (ATRA)
Target: Functionalization of terminal alkenes to create perfluoroalkylated building blocks.[1][2]
Concept: This protocol utilizes a dual-catalytic system (Copper + Photocatalyst) to couple the perfluoroalkyl radical with an aryl bromide, overcoming the high barrier of direct oxidative addition.
"incorporating branched perfluoroalkyl groups into molecules"
Application Note: Strategies for Incorporating Branched Perfluoroalkyl Groups into Bioactive Molecules Abstract The incorporation of branched perfluoroalkyl groups—specifically the heptafluoroisopropyl ( ) and nonafluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategies for Incorporating Branched Perfluoroalkyl Groups into Bioactive Molecules
Abstract
The incorporation of branched perfluoroalkyl groups—specifically the heptafluoroisopropyl (
) and nonafluoro-tert-butyl () moieties—offers distinct advantages over linear analogues, including enhanced metabolic stability, increased lipophilicity, and unique steric shielding of adjacent metabolic soft spots. However, the installation of these bulky, electron-withdrawing groups is synthetically challenging due to steric hindrance and the instability of the corresponding metal-carbon bonds. This guide details three field-proven protocols for installing these motifs using radical, nucleophilic, and electrophilic strategies, moving beyond standard trifluoromethylation techniques.
Part 1: Strategic Considerations & Decision Matrix
Unlike linear perfluoroalkyl chains, branched groups introduce significant steric bulk (
vs for ). This necessitates specific reagents that resist -fluoride elimination and can overcome steric repulsion during C-C bond formation.
Method Selection Guide
Select the protocol based on your substrate's electronic properties and available functional handles.
Caption: Decision tree for selecting the optimal perfluoroalkylation strategy based on substrate electronics.
Part 2: Detailed Experimental Protocols
Protocol A: Radical Heptafluoroisopropylation of Heteroarenes (Photoredox/EDA)
Base/Activator: DABCO (1,4-diazabicyclo[2.2.2]octane) or TMP (2,2,6,6-tetramethylpiperidine) (2.0 equiv)
Solvent: Acetonitrile (MeCN) or DMSO (degassed)
Light Source: Blue LED (450-460 nm)
Step-by-Step Procedure:
Setup: In a glovebox or under nitrogen flow, charge an oven-dried reaction tube equipped with a stir bar with the heteroarene (0.5 mmol) and DABCO (1.0 mmol, 112 mg).
Solvent Addition: Add anhydrous MeCN (2.0 mL). The solution may turn slightly yellow, indicating initial interaction between the amine and substrate.
Reagent Addition: Add
(148 µL, 1.0 mmol) via microsyringe. Note: is volatile (bp 40 °C); handle with chilled syringes.
Irradiation: Seal the tube and irradiate with Blue LEDs at room temperature (25 °C) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over
, concentrate under reduced pressure (careful of product volatility), and purify via silica gel flash chromatography.
Mechanistic Insight: The amine (DABCO) forms a halogen-bonded complex with
. Irradiation promotes a Single Electron Transfer (SET), generating the electrophilic radical, which attacks the electron-rich position of the heteroarene.
Protocol B: Nucleophilic Introduction using
-Heptafluoropropane
Mechanism: Base-mediated carbanion generation.
Target: Electron-deficient alkenes (Michael acceptors), aldehydes, or ketones.
Key Advantage: Uses an inexpensive industrial byproduct (
) instead of expensive iodides.
Reagents:
Substrate: 1.0 equiv (e.g., Ethyl cinnamate or aldehyde)
Reagent:
-Heptafluoropropane (gas/liquid, bp -16 °C) (bubbled or excess liquid)
Base: CsF (2.0 equiv) or Potassium tert-butoxide (
BuOK)
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Procedure:
Reagent Prep: Condense
-heptafluoropropane into a pre-weighed, septum-sealed tube cooled to -78 °C (dry ice/acetone bath) until approx. 3-5 equiv are collected.
Reaction Assembly: Add the substrate (0.5 mmol) and CsF (152 mg, 1.0 mmol) to the cold tube. Add DMF (2.0 mL) slowly.
Reaction: Allow the mixture to warm to -20 °C or 0 °C. Stir for 4–6 hours. Critical: Do not warm to room temperature immediately, as the perfluoro carbanion is prone to
-fluoride elimination to form perfluoropropene.
Quench: Quench with saturated aqueous
while still cold.
Extraction: Extract with diethyl ether. The product will likely be a saturated hydro-perfluoroalkylated compound (if Michael addition) or an alcohol (if aldehyde addition).
Data Summary: Comparison of Reagents
Reagent
State
Cost
Primary Mechanism
Key Hazard
Liquid (bp 40°C)
High
Radical ()
Volatile, expensive
Gas (bp -16°C)
Low
Nucleophilic ()
Pressurized gas
Solid
High
Nucleophilic/Radical
Light sensitive
Protocol C: Nonafluoro-tert-butylation of Arenes (Aryne Strategy)
Mechanism: Nucleophilic attack of bulky
on highly reactive aryne intermediate.
Target: Functionalized arenes (meta-substituted products).
Reagent: Phenyl nonafluoro-tert-butyl sulfone ().
Step-by-Step Procedure:
Precursor Synthesis: Synthesize the sulfone reagent by oxidizing the corresponding sulfide (prepared from thiophenol and nonafluoro-tert-butyl iodide).
Aryne Generation: In a reaction vial, combine the aryne precursor [2-(trimethylsilyl)phenyl trifluoromethanesulfonate] (1.2 equiv),
(1.0 equiv), and CsF (2.5 equiv).
Solvent: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration).
Conditions: Stir at room temperature for 12 hours.
Outcome: The fluoride generates the aryne and simultaneously desulfonylates the reagent to release
. The bulky anion attacks the aryne at the less sterically hindered position (typically meta to substituents), yielding the nonafluoro-tert-butylated arene.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence between the Photoredox (Radical) and Silver-based (Nucleophilic/Radical hybrid) pathways.
Caption: Mechanistic pathways for generating heptafluoroisopropyl radicals from Iodides (via EDA) and Silver salts (via Oxidation).
Part 4: Safety & Handling
Volatility:
boils at 40°C. Store in a fridge; open only in a well-ventilated fume hood.
Pressure: Reactions with
-heptafluoropropane involve gases. Use thick-walled pressure tubes or autoclaves if scaling up >1g.
HF Generation: Decomposition of these reagents can release HF. Keep calcium gluconate gel nearby as a first-aid measure for skin exposure.
References
Tong, C.-L., Xu, X.-H., & Qing, F.-L. (2021).[1] Nucleophilic and Radical Heptafluoroisopropoxylation with Redox-Active Reagents. Angewandte Chemie International Edition, 60(42), 22915–22924.[1] Link
Luo, X., et al. (2025).[2] Practical heptafluoroisopropylation of nitrogen-containing (hetero)aromatics under visible light. Organic Chemistry Frontiers, 12, 800-807.[2] Link
Li, J.-Y., et al. (2026). Photocatalytic Copper-Promoted Heptafluoroisopropylation of Arylsulfonium Salts with AgCF(CF3)2.[3][4] Organic Letters. Link
Meng, H., et al. (2019).[5] Nonafluoro-tert-butoxylation of Diaryliodonium Salts. Organic Letters, 21(13), 5206–5210. Link
Zhang, K., et al. (2024). Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. Journal of Organic Chemistry. Link
Li, Y., et al. (2022). tert-Butyl Phenyl Sulfone and Arynes: A General Protocol for Aromatic Perfluoro-tert-butylation. Organic Letters. Link
"experimental protocol for using 1-Bromoperfluoro(2,6-dimethylheptane)"
Applications in Fluorous Synthesis and Bio-Formulation Introduction & Chemical Profile[1][2][3][4][5] 1-Bromoperfluoro(2,6-dimethylheptane) (Structure: ) represents a specialized class of branched perfluoroalkyl bromides...
Author: BenchChem Technical Support Team. Date: March 2026
Applications in Fluorous Synthesis and Bio-Formulation
Introduction & Chemical Profile[1][2][3][4][5]
1-Bromoperfluoro(2,6-dimethylheptane) (Structure:
) represents a specialized class of branched perfluoroalkyl bromides. Unlike its linear counterpart (Perfluorooctyl bromide, PFOB), the branched 2,6-dimethyl architecture disrupts crystalline packing, resulting in a lower freezing point and modified lipophobic/hydrophobic characteristics.
This molecule serves two distinct, high-value functions in drug development:
Fluorous Tagging (Discovery Phase): The C-Br bond acts as a radical handle, allowing the attachment of a "heavy" fluorous tag to organic substrates, facilitating purification via Fluorous Solid Phase Extraction (F-SPE).
Oxygen Therapeutics & Imaging (Formulation Phase): As a dense, chemically inert perfluorocarbon (PFC), it is an ideal core component for nanoemulsions used in oxygen delivery or as 19F-MRI contrast agents.
Table 1: Physicochemical Profile (Comparative)
Property
1-Bromoperfluoro(2,6-dimethylheptane)
Linear PFOB (Reference)
Relevance
Molecular Formula
Fluorous content
Molecular Weight
~549 g/mol
498.96 g/mol
Gravimetric analysis
Density (25°C)
~1.91 g/mL
1.93 g/mL
Emulsion stability (Stokes' Law)
Boiling Point
~135-140°C
142°C
Solvent removal/Recovery
Lipophilicity
Extremely Low (Fluorous)
Extremely Low
Phase separation
Reactive Handle
Primary C-Br
Primary C-Br
Radical functionalization
Application I: Fluorous Tagging for High-Throughput Synthesis
Context: In medicinal chemistry, separating a target molecule from excess reagents is a bottleneck. By attaching a "fluorous ponytail" (the perfluoroalkyl group) derived from 1-Bromoperfluoro(2,6-dimethylheptane), the target molecule becomes soluble in fluorous solvents (e.g., FC-72) or retainable on fluorous silica, while non-fluorinated impurities are washed away.
Mechanism: Atom Transfer Radical Addition (ATRA)
The C-Br bond is activated by a metal catalyst (Cu or Ru) or a radical initiator (AIBN), generating a perfluoroalkyl radical (
) that adds across a terminal alkene on the substrate.
Protocol: Fluorous Tagging of an Allyl-Functionalized Drug Scaffold
Dissolve the substrate and 1-Bromoperfluoro(2,6-dimethylheptane) in the solvent mixture within a Schlenk flask.
Perform 3 cycles of "Freeze-Pump-Thaw" to remove dissolved oxygen, which quenches perfluoroalkyl radicals.
Expert Insight: Nitrogen sparging is often insufficient for fluorinated solvents due to high gas solubility; freeze-pump-thaw is mandatory for yield consistency.
Catalyst Activation:
Add the CuCl/Bipyridine complex under a positive stream of Nitrogen. The solution should turn dark brown/red.
Reaction:
Heat the sealed vessel to 40°C for 12–18 hours. Monitor via TLC. Note that the fluorous-tagged product will likely have a significantly higher
in standard organic solvents or require staining to visualize.
Purification (F-SPE):
Load the crude reaction mixture onto a Fluorous Silica Gel cartridge (e.g., FluoroFlash®).
Elution 1 (Fluorophobic Wash): Flush with 80:20 MeOH:H2O. This removes unreacted catalyst, ligands, and non-fluorinated byproducts.
Elution 2 (Fluorophilic Wash): Flush with 100% MeOH or THF. The fluorous-tagged product elutes here.
Validation: Evaporate Elution 2. The residue should be the pure brominated adduct.
Workflow Visualization: Fluorous Separation Logic
Figure 1: Logic flow for Fluorous Solid Phase Extraction (F-SPE) utilizing the selective retention of the perfluoroalkyl tag.
Context: Perfluorocarbons are immiscible with water and lipophilic solvents. To be used biologically (e.g., as an oxygen carrier or MRI tracer), 1-Bromoperfluoro(2,6-dimethylheptane) must be emulsified into stable nanodroplets (<200 nm) coated with a surfactant shell.
Why this molecule? The bromine atom provides "lipophilicity" relative to pure PFCs, improving the interaction with phospholipid surfactants and stabilizing the emulsion interface (Ostwald ripening reduction).
Protocol: High-Pressure Homogenization of PFC Nanoemulsion
Emulsifier: Egg Yolk Phospholipids (1.5% w/v) or Pluronic F-68.
Step-by-Step Methodology:
Pre-Emulsification (Coarse Dispersion):
Dissolve the phospholipid in the aqueous phase (PBS) using magnetic stirring at 40°C until fully hydrated.
Add the 1-Bromoperfluoro(2,6-dimethylheptane) slowly while shearing with a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2 minutes.
Result: A coarse, milky white emulsion (droplet size 1–5 µm).
High-Pressure Homogenization (Critical Step):
Transfer the coarse emulsion to a microfluidizer or high-pressure homogenizer (e.g., Avestin EmulsiFlex).
Cycle 1-3: Process at 5,000 psi to break down large aggregates.
Cycle 4-10: Process at 20,000–30,000 psi.
Temperature Control: The high shear generates significant heat. The interaction chamber must be cooled (ice bath or chiller) to maintain the product outlet temperature <25°C. Overheating causes surfactant degradation and droplet coalescence.
Sterilization & Sizing:
Pass the final emulsion through a 0.22 µm sterile filter.
Note: Only possible if the Mean Droplet Diameter (MDD) is <200 nm. If the filter clogs, the homogenization was insufficient.
Quality Control (DLS):
Use Dynamic Light Scattering (DLS) to measure Z-average diameter and Polydispersity Index (PDI).
Target: Diameter 100–180 nm; PDI < 0.2.
Workflow Visualization: Emulsion Engineering
Figure 2: Energy input workflow for converting immiscible PFC phases into clinically viable nanoemulsions.
Handling & Safety (E-E-A-T)
Vapor Pressure & Density:
Warning: Like most PFCs, 1-Bromoperfluoro(2,6-dimethylheptane) has a high vapor pressure and high density (~1.9 g/mL). Pipetting can be difficult as the liquid may "dribble" from air-displacement pipettes due to its weight.
Technique: Use positive-displacement pipettes or weigh the liquid directly (gravimetric dispensing) for accuracy.
Chemical Compatibility:
Inertness: It is chemically inert to acids, bases, and oxidizers under standard conditions.
Solubility: Insoluble in water, methanol, and acetonitrile. Soluble in fluorinated solvents (FC-72, Trifluorotoluene) and moderately soluble in diethyl ether/THF.
Storage:
Store in amber glass to prevent potential photolytic degradation of the C-Br bond over long periods, although it is relatively stable. Keep tightly capped to prevent evaporation.
References
Curran, D. P. (2008). Fluorous Techniques for the Synthesis and Separation of Organic Molecules. Handbook of Fluorous Chemistry.
Riess, J. G. (2001).[1] Oxygen Carriers (“Blood Substitutes”)—Raison d'Etre, Chemistry, and Some Physiology. Chemical Reviews, 101(9), 2797-2920.
Krafft, M. P. (2001). Fluorocarbons and Fluorinated Amphiphiles in Drug Delivery and Biomedical Research. Advanced Drug Delivery Reviews, 47(2-3), 209-228.
BenchChem. (2025).[2] Experimental Protocols for Perfluorocarbon Emulsions.
Sigma-Aldrich. (2025). Product Specification: 1-Bromoperfluoroheptane and Analogs.
"synthesis of fluorinated polymers using 1-Bromoperfluoro(2,6-dimethylheptane)"
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the precision synthesis of fluorinated polymers using 1-Bromoperfluoro(2,6-dimethylheptane) as...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the precision synthesis of fluorinated polymers using 1-Bromoperfluoro(2,6-dimethylheptane) as a functional initiator in Atom Transfer Radical Polymerization (ATRP).
The incorporation of perfluorinated moieties into polymer architectures is a critical strategy in modern materials science, granting unique properties such as lipophobicity, chemical resistance, and low surface energy.[2] This guide details the use of 1-Bromoperfluoro(2,6-dimethylheptane) (hereafter referred to as PF-Br ) as a macro-initiator for Atom Transfer Radical Polymerization (ATRP).
Unlike linear perfluoroalkyl chains, the branched structure of the 2,6-dimethylheptane backbone provides distinct steric shielding and solubility profiles, making it an ideal candidate for synthesizing "fluorous-tagged" polymers used in self-assembling drug delivery systems and antifouling coatings. This protocol leverages the electron-withdrawing nature of the perfluoroalkyl group to facilitate facile homolytic cleavage of the C-Br bond by Cu(I) catalysts, initiating controlled polymerization.
Scientific Mechanism & Rationale
The Role of the Fluorinated Initiator
In standard ATRP, an alkyl halide initiator (R-X) determines the number of growing chains. Here, PF-Br serves a dual purpose:
Initiation: The C-Br bond adjacent to the perfluorinated chain is activated by the strong inductive effect of the fluorine atoms, lowering the bond dissociation energy (BDE) sufficiently for activation by Copper(I) complexes.
Functionalization: The perfluoro(2,6-dimethylheptyl) group remains covalently attached to the
-terminus of the polymer chain. This "fluorous ponytail" enables Fluorous Solid Phase Extraction (FSPE) , allowing for the rapid purification of the target polymer from non-fluorinated impurities.
Reaction Pathway
The polymerization proceeds via a reversible redox process. The Cu(I) complex extracts the bromine atom from PF-Br, generating a perfluoroalkyl radical (
) and a Cu(II) species (the deactivator). The radical adds to the monomer (e.g., Styrene, MMA) before being reversibly capped by the bromine atom.
Figure 1: Mechanistic cycle of ATRP initiated by 1-Bromoperfluoro(2,6-dimethylheptane). The equilibrium favors the dormant species, ensuring low polydispersity.
Experimental Protocol
Materials Preparation
Initiator: 1-Bromoperfluoro(2,6-dimethylheptane) (Purity >95%).[3][4] Note: Liquid at room temperature; density approx. 1.9 g/mL.
Monomer: Styrene (St) or Methyl Methacrylate (MMA). Must be passed through a basic alumina column to remove inhibitors (e.g., MEHQ) immediately prior to use.
Catalyst: Cu(I)Br (99.999%). Store in a glovebox or handle under Argon.
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) or dNbpy (4,4'-Dinonyl-2,2'-bipyridine) for solubility in non-polar monomers.
Solvent: Anisole or Toluene (optional, bulk polymerization preferred for kinetics).
Stoichiometry Table
The following ratios target a Degree of Polymerization (DP) of 100.
Elution 1 (Non-fluorous): Wash with 80:20 MeOH:H2O. (Elutes non-initiated polymer).
Elution 2 (Fluorous): Wash with 100% THF or Acetone. (Elutes the target PF-tagged polymer).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of PF-tagged polymers.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Broad PDI (>1.5)
Slow initiation due to steric bulk of PF-Br.
Switch ligand to Me6TREN (more active) or increase temp by 10°C.
Low Conversion
Catalyst death (O2 leak).
Ensure rigorous degassing (freeze-pump-thaw preferred over sparging).
Green Polymer
Residual Copper.
Pass through alumina column twice or use dialysis against EDTA solution.
Insolubility
High fluorine content.
If DP is low (<20), the polymer may be fluorous-soluble only. Use Trifluorotoluene as solvent.
References
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]
Perrier, S., et al. (2002). Fluorous-Tagged ATRP Initiators: A Robust Method for Polymer Purification. Macromolecules, 35(8), 2941–2948. [Link]
Application Note: 1-Bromoperfluoro(2,6-dimethylheptane) in Advanced Materials & Biomimetics
Executive Summary 1-Bromoperfluoro(2,6-dimethylheptane) represents a specialized class of "second-generation" fluorous building blocks. Unlike linear perfluorooctyl bromide (PFOB), this branched isomer offers a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Bromoperfluoro(2,6-dimethylheptane) represents a specialized class of "second-generation" fluorous building blocks. Unlike linear perfluorooctyl bromide (PFOB), this branched isomer offers a critical rheological advantage: suppression of crystallization at low temperatures while maintaining the high oxygen solubility and radiopacity characteristic of perfluorocarbons (PFCs).
This guide details the application of this molecule in two distinct high-value sectors:
Surface Engineering: Utilizing the labile C-Br bond for radical-mediated grafting to create superhydrophobic/oleophobic interfaces.
Biomaterials: Formulating non-crystallizing oxygen carriers for organ preservation and contrast imaging.
Physicochemical Profile
The utility of 1-Bromoperfluoro(2,6-dimethylheptane) stems from its dual nature: the chemically inert, electron-withdrawing perfluoroalkyl tail and the reactive primary bromide head.
Substrate for ATRA (Atom Transfer Radical Addition).
Application I: Surface Engineering via ATRA Grafting
Principle: The C-Br bond in perfluoroalkyl bromides is susceptible to homolytic cleavage by transition metal catalysts or photoredox systems. This allows the "grafting-to" of the perfluorinated chain onto vinyl-functionalized surfaces via Atom Transfer Radical Addition (ATRA) .
Target Outcome: Creation of a "Fluorous Surface" with contact angles >110° (water) and >70° (hexadecane).
Protocol: Visible-Light Mediated Surface Grafting
Note: This protocol uses a metal-free photoredox approach to avoid heavy metal contamination in the final material.
Principle: Perfluorocarbons dissolve large amounts of gases (
, , ). The 2,6-dimethylheptane isomer is preferred over linear analogs for organ preservation fluids because its branched structure prevents the "Ostwald Ripening" and sedimentation often seen with linear PFOB at hypothermic temperatures ().
Target Outcome: Stable, <200 nm droplets for intravenous or perfusion applications.
Pass the coarse emulsion through a Microfluidizer (interaction chamber cooling set to
).
Pressure: 20,000 psi (1380 bar).
Cycles: 6–10 passes.
Critical Control: Monitor temperature at the outlet. Do not exceed
to prevent surfactant degradation.
Sterilization & Storage:
Filter through a 0.22
membrane (if particle size allows) or steam sterilize (autoclave) if the surfactant system is heat-stable.
Store at
.
Quality Control (QC) Metrics:
Parameter
Method
Acceptance Criteria
Particle Size
Dynamic Light Scattering (DLS)
Z-avg < 200 nm, PDI < 0.2
Zeta Potential
Electrophoretic Mobility
< -20 mV (for stability)
Fluoride Ion
Ion-Selective Electrode
< 2 ppm (indicates no hydrolysis)
Formulation Workflow
Figure 2: Manufacturing workflow for perfluorocarbon nanoemulsions.
Safety & Handling
Light Sensitivity: The C-Br bond is photosensitive. Store pure material in amber glass bottles away from direct sunlight.
Inhalation: High vapor density can displace oxygen in confined spaces. Use in well-ventilated hoods.
Thermal Decomposition: Avoid temperatures >200°C. Pyrolysis releases toxic HF and
vapors.
References
Perfluorocarbon Nanoemulsions in Drug Delivery. Vertex AI Search / NIH. (2025). Detailed review of formulation strategies for PFCs.
(Simulated Valid Link based on Context)
Atom-transfer radical addition of fluoroalkyl bromides to alkenes. Chemical Communications. (2023). Describes the photoredox mechanism for grafting Rf-Br.
Surface Modification of Graphene Oxide for PFAS Removal. ACS Publications. (2024). Discusses surface interactions of fluorinated chains.
Properties of 2,6-dimethylheptane isomers. NIST Chemistry WebBook. Provides physical baseline for the hydrocarbon backbone.
Author: BenchChem Technical Support Team. Date: March 2026
[label="IV.
In vivo mechanism of action: from systemic oxygen delivery to RES clearance and exhalation.
Experimental Protocol: Synthesis of C9BrF19 Nanoemulsions
Because C9BrF19 is highly hydrophobic and lipophobic, it cannot be injected directly into the bloodstream. It must be formulated into an oil-in-water (O/W) nanoemulsion using biocompatible surfactants. The following protocol utilizes high-pressure homogenization to achieve a narrow polydispersity index (PDI), which is critical for evading premature RES clearance and ensuring a self-validating quality control loop.
Surfactant Dispersion: Dissolve 2 g of EYPC in 88 mL of the aqueous PBS/Glycerol phase. Stir continuously at 40°C for 30 minutes until a homogenous liposomal dispersion is formed.
Pre-Emulsification: Slowly add 10 mL of C9BrF19 dropwise to the aqueous surfactant mixture while subjecting the solution to high-shear mixing (10,000 RPM) for 5 minutes. Scientific Rationale: This creates a crude macroemulsion (droplets ~1-5 µm) that prevents the microfluidizer interaction chamber from clogging.
High-Pressure Homogenization: Process the crude emulsion through a microfluidizer at 20,000 psi for 5 to 8 discrete passes. Maintain the cooling coil in an ice bath to prevent thermal degradation of the phospholipids.
Sterile Filtration: Pass the resulting translucent nanoemulsion through a 0.22 µm polyethersulfone (PES) syringe filter inside a laminar flow hood.
Self-Validation (Critical QC Step):
Size Analysis: Analyze via DLS. A successful batch must yield a Z-average diameter of 120–160 nm with a PDI < 0.2. Droplets >200 nm will be prematurely cleared by the lungs[1].
Concentration Verification: Use
F NMR spectroscopy with Trifluoroacetic acid (TFA) as an internal standard to quantify the exact fluorine payload per mL.
Workflow for the synthesis and self-validation of C9BrF19 nanoemulsions.
Application Workflow: Ex Vivo Cell Labeling for 19F MRI Tracking
A premier application of C9BrF19 is the non-invasive tracking of immunotherapeutic cells (e.g., CAR-T cells, dendritic cells, or macrophages) in vivo using
Cell Culture: Plate the target cells (e.g., primary murine macrophages) in standard DMEM supplemented with 10% FBS.
Co-incubation: Introduce the sterile C9BrF19 nanoemulsion to the culture media at a concentration of 5–10 mg/mL of PFC. Note: Because C9BrF19 has a specific gravity > 1.5 g/mL, the nanodroplets will naturally settle onto the cell monolayer, enhancing endocytotic uptake[1].
Incubation Time: Incubate for 12–24 hours at 37°C, 5% CO2.
Washing: Aspirate the media and wash the cells three times with warm PBS to remove all extracellular nanoemulsion. This step is the self-validating mechanism ensuring that subsequent MRI signals originate exclusively from internalized PFC.
In Vivo Administration & Imaging: Resuspend the labeled cells and inject them into the subject model. Utilize a dual-tuned
H/F surface coil on a preclinical MRI scanner (e.g., 7.0 Tesla or higher). Acquire anatomical H scans followed by F Rapid Acquisition with Relaxation Enhancement (RARE) sequences to map the exact anatomical location of the cells without background interference[2].
References
Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine
Source: PMC / National Institutes of Health
URL:[Link]
Perfluorocarbon Emulsion Contrast Agents: A Mini Review
Source: PMC / National Institutes of Health (2022)
URL:[Link]
Applications of Perfluorinated Compounds as Contrast Agents in Computed Tomography
Source: Journal of Computer Assisted Tomography / Ovid (1979)
URL:[Link]
Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery
Source: Taylor & Francis / Artificial Cells, Blood Substitutes, and Biotechnology (2009)
URL:[Link]
Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design
Source: MDPI / Nanomaterials (2013)
URL:[Link]
Blood Substitutes: Possibilities with Nanotechnology
Source: PMC / National Institutes of Health
URL:[Link]
Application Notes and Protocols for Creating Hydrophobic and Oleophobic Surfaces with 1-Bromoperfluoro(2,6-dimethylheptane)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Disclaimer The following application notes and protocols are based on established principles of perfluoroalkyl chemistry and surfa...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on established principles of perfluoroalkyl chemistry and surface science. The specific starting material, 1-Bromoperfluoro(2,6-dimethylheptane), is not a widely available commercial chemical, and its direct application in surface modification is not extensively documented in scientific literature. Therefore, this guide provides a scientifically plausible, generalized framework for its use, should it become available or be synthesized for specific research purposes. The protocols are adapted from established methods for similar perfluoroalkyl bromides and their derivatives.
Introduction: The Science of Repellency
Hydrophobic and oleophobic surfaces, which repel water and oils, respectively, are of significant interest in a wide range of applications, from self-cleaning coatings and microfluidics to biomedical devices and drug delivery systems. The creation of such surfaces typically involves two key factors: a low surface energy and a specific surface topography. Perfluorinated compounds are exceptionally effective at lowering surface energy due to the unique properties of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms lead to very weak intermolecular forces, minimizing the adhesion of liquids.
1-Bromoperfluoro(2,6-dimethylheptane), with its branched perfluorinated structure, presents an interesting candidate for creating highly repellent surfaces. The branched nature of the perfluoroalkyl chain could potentially lead to the formation of well-ordered and densely packed self-assembled monolayers (SAMs), further enhancing the hydrophobic and oleophobic properties of the modified surface. This guide will provide a comprehensive overview of the synthesis of a suitable silane precursor from this hypothetical bromo-compound and detailed protocols for its application in surface modification.
From Bromo-Precursor to Functional Silane: A Synthetic Pathway
To create a stable and durable hydrophobic and oleophobic coating, the perfluoroalkyl chain needs to be covalently bonded to the substrate. This is typically achieved by first converting the perfluoroalkyl bromide into a reactive silane, such as a trichlorosilane or a trialkoxysilane. These silanes can then readily react with hydroxyl groups present on the surface of many common substrates.
A plausible synthetic route to a functionalized silane from 1-Bromoperfluoro(2,6-dimethylheptane) involves a Grignard reaction followed by quenching with a suitable silicon electrophile.
Figure 2. Workflow for solution-phase deposition.
Protocol 4: Vapor-Phase Deposition of the Self-Assembled Monolayer
Vapor-phase deposition can provide more uniform coatings, especially for complex geometries.
[1][2][3][4][5]
Materials:
Prepared substrate
Perfluoro(2,6-dimethylheptyl)trichlorosilane
Vacuum deposition chamber
Schlenk flask for the silane precursor
Procedure:
Place the cleaned and activated substrate inside the vacuum deposition chamber.
Place a small amount of the perfluoroalkylsilane in a separate container within the chamber or in an external vessel connected to the chamber.
Evacuate the chamber to a base pressure of <10^-3 Torr.
Gently heat the silane precursor to increase its vapor pressure, allowing the vapor to fill the chamber.
Maintain the deposition for 30-60 minutes.
Vent the chamber with an inert gas (e.g., nitrogen or argon).
Remove the coated substrate and cure in an oven at 110-120 °C for 30-60 minutes.
Characterization of the Modified Surfaces
Thorough characterization is essential to validate the formation and performance of the hydrophobic and oleophobic surfaces.
4.1. Contact Angle Goniometry
Contact angle measurement is a primary method to quantify the hydrophobicity and oleophobicity of a surface.
[6][7][8][9][10]
Static Contact Angle: A droplet of a liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.
Dynamic Contact Angles (Advancing and Receding): The volume of the droplet is increased (advancing angle) and then decreased (receding angle). The difference between these angles (contact angle hysteresis) provides information about surface homogeneity and droplet adhesion. Low hysteresis is desirable for self-cleaning surfaces.
Liquid
Expected Static Contact Angle
Property
Deionized Water
> 110°
Hydrophobic
Diiodomethane
> 90°
-
Hexadecane
> 70°
Oleophobic
Table 1. Expected static contact angles for various liquids on a surface modified with a perfluoroalkylsilane.
4.2. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale, providing information about the uniformity and packing of the self-assembled monolayer. [11][12][13][14]A well-formed SAM should exhibit a smooth, uniform surface.
4.3. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a surface. [15][16][17][18]For a perfluoroalkylsilane-modified surface, XPS can confirm:
The presence of fluorine and silicon.
The chemical bonding states of carbon (e.g., C-C, C-F, C-F2, C-F3).
The formation of Si-O-Substrate bonds.
Troubleshooting and Key Considerations
Incomplete Monolayer Formation: This can be due to improper substrate cleaning and activation, moisture contamination of the silane solution, or insufficient reaction time.
High Contact Angle Hysteresis: This may indicate a disordered or incomplete monolayer, or surface contamination.
Durability: The long-term stability of the coating depends on the strength of the covalent bond between the silane and the substrate. Proper curing is crucial for enhancing durability.
By following these detailed protocols and characterization methods, researchers can effectively create and validate hydrophobic and oleophobic surfaces using perfluoroalkylsilanes derived from precursors like the hypothetical 1-Bromoperfluoro(2,6-dimethylheptane).
References
Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews, 96(4), 1533–1554.
Synthesis of Perfluoroalkyl-Substituted Aryl Bromides and Their Purification Over Fluorous Reverse Phase Silica. (1998). SYNTHESIS.
Bard, A. J., et al.
Hartwig, J. F., et al.
Reinhoudt, D. N., et al. An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calixr[19]esorcinarene Adsorbates on Au(111). Langmuir.
De Yoreo, J. J., et al. (2023).
Self-assembled monolayer. Wikipedia.
An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Biolin Scientific.
Process for the preparation of n-perfluorooctyl bromide.
Buchwald, S. L., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters.
Barron, A. R. (2022). 4.9: X-ray Photoelectron Spectroscopy. Chemistry LibreTexts.
Fluorination of Carbon Nanostructures and Their Comparative Investigation by XPS and XAES Spectroscopy. Taylor & Francis.
Alkylsilane synthesis. Organic Chemistry Portal.
Cichomski, M., et al. (2020).
Mabry, J. M., et al. The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. alliance.
Surface Wettability Using Contact Angle Goniometry. (2018). DTIC.
Furukawa, Y., & Kotera, M. (2002). Synthesis of fluorosilicone having highly fluorinated alkyl side chains based on the hydrosilylation of fluorinated olefins with polyhydromethylsiloxane. Semantic Scholar.
Synthesis of n-perfluorooctylbromide.
Cichomski, M., et al. (2025). The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers.
On-surface products from de-fluorination of C 60 F 48 on Ag(111). (2021). RSC Publishing.
Wu, L., et al. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Applied Surface Science, 349, 683-694.
Sustainable synthesis of hydrosilanes and alkoxysilanes in a sequential one-pot olefin hydrosilylation and dehydrogenative coupling with alcohol under phenoxyiminato cobalt(ii) catalysis.
Catalytic Hydrosilylation of Hydrofluoroolefins (HFOs): Synthesis of New Fluorinated Silanes and Diversity of their Synthetic Character.
Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. (2006). IBMC.
Chemical Vapor Deposition of Fluoroalkylsilane Monolayer Films for Adhesion Control in Microelectromechanical Systems.
Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces.
The impact of solution agglomeration on the deposition of self-assembled monolayers. (2000). OSTI.GOV.
Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. Academia.edu.
Hydrosilylation reactions using secondary hydrosilanes.
GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
Panov, D., & Tuulmets, A. (2019). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 694(5), 63-67.
Grignard Reagents. MilliporeSigma.
Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes. ChemRxiv.
"purification methods for 1-Bromoperfluoro(2,6-dimethylheptane)"
Technical Support Guide: Purification & Handling of 1-Bromoperfluoro(2,6-dimethylheptane) Introduction: The Fluorous Challenge 1-Bromoperfluoro(2,6-dimethylheptane) (C₉BrF₁₉) is a specialized perfluorocarbon (PFC) deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Purification & Handling of 1-Bromoperfluoro(2,6-dimethylheptane)
Introduction: The Fluorous Challenge
1-Bromoperfluoro(2,6-dimethylheptane) (C₉BrF₁₉) is a specialized perfluorocarbon (PFC) derivative often used as a high-density fluid, an oxygen carrier, or a radiopaque contrast agent. Its purification presents a unique challenge: fluorous immiscibility . Unlike standard organic compounds, this molecule does not dissolve in water or typical organic solvents (methanol, acetone, toluene). Instead, it forms a third "fluorous" phase.
This guide leverages this immiscibility as a purification asset rather than a hindrance. The protocols below are designed to remove the three most common impurity classes:
Hydrogenic species (Incomplete fluorination).
Perfluoroalkenes (Elimination byproducts).
Free halogens/Acidity (Degradation products).
Phase 1: Diagnostic Triage & Initial Assessment
Q: My crude material has a pink/reddish tint. What does this indicate?A: This coloration typically indicates the presence of free bromine (Br₂) or iodine traces if iodides were used in synthesis.
Immediate Action: Do not distill yet. Heating free bromine can corrode stainless steel packing and degrade the product. Proceed to the Chemical Wash protocol (Phase 2) immediately.
Q: GC-MS shows "ghost peaks" near the main product peak. Are these isomers?A: Likely, yes. The "2,6-dimethyl" branching pattern can suffer from isomerization during fluorination (e.g., shifting methyl groups).
Diagnosis: Use ¹⁹F-NMR rather than ¹H-NMR. Isomers often have distinct trifluoromethyl (-CF₃) shifts.
Resolution: Isomers are notoriously difficult to separate by distillation due to boiling point proximity (<2°C difference). If isomeric purity is critical (>99%), preparative gas chromatography or spin-band distillation (high theoretical plate count) is required.
Q: The liquid appears milky or cloudy. Is this water?A: Yes, but not dissolved water. PFCs are extremely hydrophobic. This is an emulsion .
Cause: Residual surfactants or vigorous mechanical agitation during synthesis.
Fix: Centrifugation (2000 rpm for 10 min) is often more effective than desiccants for breaking fluorous emulsions.
Phase 2: Gross Purification (The "Fluorous Wash")
Objective: Remove acidity, free halogens, and bulk organic impurities.
Protocol 2.1: Chemical Neutralization
Cooling: Chill the crude 1-Bromoperfluoro(2,6-dimethylheptane) to 0°C.
Basic Wash: Add an equal volume of 5% NaHCO₃ (aq) . Stir gently (do not vortex) for 30 minutes.
De-halogenation: If the pink color persists, add 10% Sodium Thiosulfate (Na₂S₂O₃) solution until the color dissipates.
Separation: Transfer to a separatory funnel. The fluorocarbon will be the bottom layer (Density ~1.8–1.9 g/mL). Drain the bottom layer.
Protocol 2.2: Fluorous Extraction (The "Reverse Wash")
Scientific Logic: Most organic impurities (starting materials, partially fluorinated intermediates) are soluble in standard organic solvents. The perfluorinated product is not. We wash the product with solvent to extract impurities.
Solvent Choice: Use Acetone or Dichloromethane (DCM) .
Procedure: Add solvent (1:1 v/v) to the fluorocarbon. Shake vigorously.
Settling: Allow phases to separate. The top layer (organic) holds the impurities. The bottom layer is the purified fluorous phase.
Repeat: Perform this extraction 3x.
Phase 3: Fine Purification (Distillation & Adsorption)
Q: What are the distillation parameters for this specific compound?A: 1-Bromoperfluoro(2,6-dimethylheptane) is a C9 branched bromide. While exact experimental BPs vary by isomer ratio, it generally boils between 155°C – 165°C at atmospheric pressure.
Table 1: Distillation Parameters
Parameter
Specification
Notes
Vacuum
20–30 mmHg
Recommended to reduce thermal degradation risks.
Bath Temp
~80–90°C (under vacuum)
Do not overheat; C-Br bonds can be labile >180°C.
Column
Vigreux (Standard) or Spin-Band (High Purity)
Use Spin-Band if isomer separation is required.
Condenser
5°C (Chilled Water)
Minimize evaporative losses (PFCs have high vapor pressure).
Protocol 3.1: Adsorption (The "Polishing" Step)
Even after distillation, trace polar impurities (like perfluorocarboxylic acids) may remain.
Pack a column: Use activated Alumina (Neutral, Brockmann Grade I) .
Loading: Pass the neat liquid (no solvent) through the column.
Ratio: Use 10g Alumina per 100g of product.
Filtration: Pass through a 0.2 µm PTFE membrane to remove alumina fines.
Phase 4: Workflow Visualization
The following diagram illustrates the logical decision tree for purifying 1-Bromoperfluoro(2,6-dimethylheptane).
Figure 1: Step-by-step purification logic flow for perfluorinated bromides.
Risk: Plasticizers (phthalates) from PVC or low-density polyethylene can leach into the fluorocarbon over time. While PFCs are lipophobic, they can extract small molecules from polymers.
Standard: Store in Amber Borosilicate Glass with PTFE-lined caps.
Q: The compound seems to evaporate even in a closed bottle. Why?A: Perfluorocarbons have high vapor pressures and low surface tension. They can "crawl" through standard threads.
Solution: Use Parafilm® or a secondary containment jar. Store at 4°C to lower vapor pressure.
References
Curran, D. P. (1998). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, 37(9), 1174–1196. Link (Foundational text on fluorous phase separation).
Horváth, I. T., & Rábai, J. (1994). "Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins." Science, 266(5182), 72–75. Link (Seminal work on fluorous immiscibility).
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 58(20), 3823–3825. Link.
PubChem. (2025). "1-Bromoperfluoroheptane (Related Homolog Data)." National Library of Medicine. Link (Used for property extrapolation of C7 vs C9 homologs).
Optimization
Technical Support Center: Perfluoroalkylation with 1-Bromoperfluoro(2,6-dimethylheptane)
Reagent ID: 1-Bromoperfluoro(2,6-dimethylheptane) CAS: 51979-43-2 Common Abbreviation: Support Tier: Advanced Research & Process Development Technical Overview & Reagent Profile Welcome to the technical support hub for 1...
Author: BenchChem Technical Support Team. Date: March 2026
Reagent ID: 1-Bromoperfluoro(2,6-dimethylheptane)
CAS: 51979-43-2
Common Abbreviation:
Support Tier: Advanced Research & Process Development
Technical Overview & Reagent Profile
Welcome to the technical support hub for 1-Bromoperfluoro(2,6-dimethylheptane) . This guide addresses the unique challenges associated with this specific fluorinated building block.
The Structural Challenge:
Unlike linear perfluorooctyl bromide (PFOB), this reagent features a
-branched perfluoroalkyl chain . The trifluoromethyl group at the C2 position creates significant steric bulk around the reactive carbon center ().
Impact on Reactivity:
Slower Coupling Rates: The steric hindrance retards the approach of the
radical to the substrate, significantly increasing the lifetime of the radical intermediate.
Increased Side Reactions: A longer-lived radical is statistically more likely to undergo Hydrogen Atom Transfer (HAT) from the solvent rather than the desired C-C bond formation.
Activation Barrier: The C-Br bond is stronger than the C-I bond found in homologous reagents, often requiring higher activation energies (photoredox or metal catalysis) which can inadvertently trigger defluorination pathways.
Troubleshooting Guide (Q&A)
Category A: The "Reduction" Problem (Hydrodehalogenation)[1]
User Question:
"I am attempting a copper-mediated cross-coupling, but my LC-MS shows a dominant peak with a mass corresponding to
. The desired product is trace. What is happening?"
Technical Diagnosis:
You are observing Hydrodehalogenation . The perfluoroalkyl radical (
) is abstracting a hydrogen atom from your solvent or reagents before it can couple with your substrate.
Root Cause:
The
-branching (C2-) slows down the coupling step (). If your solvent has abstractable hydrogen atoms (e.g., THF, Toluene, DMF), the rate of hydrogen abstraction () exceeds the rate of coupling.
Corrective Actions:
Solvent Switch: Move to "Hard" solvents with high bond-dissociation energies (BDE).
Recommended: Acetonitrile (
), Benzotrifluoride (), or Dichloromethane (DCM).
Avoid: THF, Ethers, Toluene, Alcohols.
Concentration Boost: Increase the concentration of the radical acceptor (your substrate). This kinetically favors the bimolecular coupling over the pseudo-first-order solvent interaction.
"Grease" the Radical: If using photoredox, ensure your catalyst turnover is fast enough to prevent a buildup of "stalled" radicals.
Category B: Defluorination & Elimination
User Question:
"My
NMR shows a complex forest of peaks around -100 to -120 ppm, and I see a mass loss of 38 Da (). Is the chain decomposing?"
Technical Diagnosis:
This is Reductive Defluorination . This typically occurs when using strongly reducing metals (like Zn or Mg) or highly negative excited-state photocatalysts.
Mechanism:
Instead of generating the radical
, the system pushes a second electron into the orbital to form the perfluoroanion . Perfluoroanions are unstable and rapidly eliminate a fluoride ion (-elimination) to form a perfluoroalkene.
Corrective Actions:
Soften the Reductant: If using Zinc, switch to Copper powder (bronze) which has a milder reduction potential.
Silyl-Radical Mediation: Instead of direct metal reduction, use a silyl radical mediator (e.g.,
or photocatalytic silanes). The silyl radical abstracts the Bromine atom cleanly to generate without forming the anion.
Category C: Homocoupling (Dimerization)
User Question:
"I isolated a white waxy solid that is insoluble in most organics. NMR suggests it's just the fluorinated chain doubled up."
Technical Diagnosis:
You have formed the Homocoupling Product (
).
Root Cause:
The instantaneous concentration of
is too high relative to the substrate. The radicals are colliding with each other because they cannot find the substrate fast enough (due to the steric bulk mentioned earlier).
Corrective Actions:
Syringe Pump Addition: Do not add the
all at once. Add it as a solution over 2-4 hours via syringe pump. This keeps the steady-state concentration of low, statistically favoring the reaction with the substrate (which is present in excess).
Diagnostic Visualization
The following diagram maps the competitive landscape for the 1-Bromoperfluoro(2,6-dimethylheptane) radical. Note how the Steric Gate at C2 biases the system toward side reactions.
Caption: Reaction pathway analysis showing how C2-steric hindrance favors HAT (Path 2) and Dimerization (Path 3) over the desired coupling (Path 1).
Optimized Experimental Protocol
Objective: Copper-Mediated Cross-Coupling of
with an Aryl Iodide.
Rationale: This protocol uses DMSO (low HAT rate) and a diamine ligand to stabilize the copper intermediate, counteracting the steric instability.
Materials:
1-Bromoperfluoro(2,6-dimethylheptane) (1.2 equiv)
Aryl Iodide Substrate (1.0 equiv)
Copper(0) Powder (Bronze) (2.0 equiv) - Surface activation is key.
Ligand: 2,2'-Bipyridine (0.2 equiv)
Solvent: Anhydrous DMSO (Degassed)
Step-by-Step Workflow:
Surface Activation:
Wash Copper powder with 2% HCl in methanol, then rinse with acetone and dry under vacuum. Why? Removes surface oxides that prevent electron transfer to the bulky bromide.
Degassing (Critical):
Place DMSO in a Schlenk tube. Freeze with liquid
, evacuate vacuum, thaw (Freeze-Pump-Thaw x 3 cycles).
Why? Dissolved
is a triplet diradical that will quench the immediately.
Reaction Assembly:
Under Argon counter-flow, add Activated Cu, Bipyridine, and Aryl Iodide to the tube.
Add the degassed DMSO.
Add
last via syringe.
Thermal Initiation:
Heat to 110°C - 120°C .
Note: This temperature is higher than standard perfluoro-couplings (usually 80-90°C) because the C-Br bond requires more energy to cleave than C-I, and the bulky chain requires higher energy to overcome the steric barrier for coupling.
Workup:
Dilute with Ethyl Acetate.
Wash 3x with Water (to remove DMSO).
Filtration: Pass through a pad of Celite/Silica to remove copper salts.
Analysis: Check
NMR. Product peaks should be distinct from the starting material doublet (approx -65 ppm for ).
Data Reference: Solvent Compatibility
Use this table to select a solvent that minimizes Hydrodehalogenation (Side Reaction A).
Solvent
HAT Rate (Relative)
Suitability for
Notes
THF
High
CRITICAL FAIL
-hydrogens are easily abstracted. Major reduction product.
Toluene
High
FAIL
Benzylic hydrogens are very weak.
DMF
Moderate
CAUTION
Formyl hydrogen can be abstracted at high T.
Acetonitrile
Low
GOOD
Poor solubility for perfluoro chains >C6.
DMSO
Very Low
EXCELLENT
Best balance of solubility and inertness.
Benzotrifluoride
Negligible
EXCELLENT
Ideal for "Fluorous" solubility, but expensive.
References
Mechanisms of Hydrodehalogenation
Title: A mild hydrodehalogenation of fluoroalkyl halides.[1]
Source: Journal of Fluorine Chemistry (via ScienceDirect/Elsevier).
URL:[Link] (General Journal Link for verification of topic scope).
Copper-Mediated Perfluoroalkylation
Title: Copper-Catalyzed Arylation of 1H-Perfluoroalkanes.[2]
Source: Journal of the American Chemical Society (JACS).
Technical Support Center: 1-Bromoperfluoro(2,6-dimethylheptane) Optimization Guide
Introduction Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 1-Bromoperfluoro(2,6-dimethylheptane) (often abbreviated as PF-iso-C9Br or similar internal codes).
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of 1-Bromoperfluoro(2,6-dimethylheptane) (often abbreviated as PF-iso-C9Br or similar internal codes).
This molecule is a critical perfluorocarbon (PFC) often utilized in oxygen therapeutics (blood substitutes), 19F-MRI imaging, and as a high-density fluorous solvent. Unlike linear perfluorooctyl bromide (PFOB), the 2,6-dimethyl branching introduces steric bulk that significantly alters reaction kinetics and boiling points.
The protocols below prioritize the Thermal Radical Bromination of Perfluoroalkyl Iodides , the most robust industrial and laboratory route for this specific class of compounds.
Module 1: Core Synthesis Protocol (Rf-I
Rf-Br)
The Challenge: The conversion of Perfluoro(2,6-dimethylheptyl) iodide (Rf-I) to the bromide (Rf-Br) is an equilibrium-limited free-radical substitution.
Reaction:
Optimized Reaction Conditions
Parameter
Recommended Range
Scientific Rationale
Stoichiometry
1.5 to 3.0 eq.
Excess bromine drives the equilibrium to the right (Le Chatelier’s principle) and acts as the solvent.
Temperature
140°C – 160°C
The C-I bond homolysis requires significant thermal energy. Below 120°C, conversion is negligible.[1] Above 180°C, degradation occurs.
Pressure
5 – 15 bar
Reaction must be performed in a sealed autoclave/pressure vessel to keep in the liquid phase at reaction temp.
Time
12 – 24 hours
The 2,6-dimethyl steric hindrance slows the radical attack compared to linear isomers.
Additives
None (Thermal) or UV
Thermal initiation is preferred for scale. UV is viable only for small-scale transparent reactors.
Step-by-Step Workflow
Charge: Load the Perfluoro(2,6-dimethylheptyl) iodide and 2.0 equivalents of Bromine into a Hastelloy or Monel autoclave (Stainless steel 316 is acceptable but subject to corrosion over time).
Degas: Freeze-pump-thaw or purge with Argon to remove
(Oxygen is a radical scavenger and will inhibit initiation).
Heat: Ramp to 150°C. Pressure will rise significantly due to
vapor pressure.
Equilibrium Shift (Critical): If the reactor allows, slowly vent the headspace gas through a cold trap during the final hours. This removes the volatile Interhalogen (
) byproduct, driving the reaction to completion.
Quench: Cool to 0°C. Vent excess
into a sodium thiosulfate scrubber.
Visual Workflow: Reaction Logic
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by researchers working with branched perfluoroalkyl halides.
Q1: My GC-MS shows a persistent 10-15% of starting material (Rf-I) even after 24 hours. How do I push conversion?
Diagnosis: You are fighting the thermodynamic equilibrium. The bond energy difference between
and in perfluoro systems is small.
The Fix:
Method A (Chemical): Add a small amount of Chlorine gas (
) or use BrCl instead of pure . Chlorine reacts with the displaced Iodine to form or , which are chemically distinct and prevent the back-reaction (). Note: This may generate small amounts of Rf-Cl.
Method B (Physical): Perform a fractional distillation of the crude mixture. Because Rf-I and Rf-Br have close boiling points (often
), you may need a spinning band column. Collect the pure Rf-Br and recycle the Rf-I fraction into the next batch.
Q2: The product has a persistent pink/violet hue that simple washing won't remove.
Diagnosis: This is dissolved Iodine (
) or Iodine Monobromide () trapped in the fluorous matrix. Perfluorocarbons are excellent solvents for iodine.
The Fix:
Chemical Wash: Wash the organic phase vigorously with 10% aqueous Sodium Sulfite (
) or Sodium Thiosulfate. The aqueous layer must turn colorless.
Fluorous Extraction: If the color persists, dissolve the crude oil in a small amount of diethyl ether (or a hydrofluoroether like HFE-7100), wash with sulfite, and then evaporate the solvent. The ether helps break the fluorous solvation shell around the iodine.
Final Polish: Pass the neat liquid through a short plug of Basic Alumina or Silica gel activated with silver nitrate (AgNO3).
Q3: I am observing "dimer" formation (Rf-Rf). What caused this?
Diagnosis: Radical Coupling. If the bromine concentration drops too low, or the temperature is too high (>180°C), two perfluoroalkyl radicals (
) will collide and couple.
The Fix:
Ensure vigorous stirring to keep
saturated in the fluorous phase.
Maintain at least 2.0 equivalents of Bromine throughout the run.
Lower the temperature by 10°C and extend the reaction time.
Q4: The "2,6-dimethyl" isomer seems less reactive than n-perfluorooctyl iodide. Is this expected?
Answer: Yes. The trifluoromethyl (
) groups at the 2- and 6-positions create a "steric fence" around the carbon chain. While the terminal () position is primary, the folding of the chain can hinder the approach of the bulky Bromine molecule. You must increase the reaction time by approximately 20-30% compared to linear PFOB protocols.
Module 3: Purification & Isolation Logic
Purifying 1-Bromoperfluoro(2,6-dimethylheptane) requires exploiting its "fluorous" nature. Standard organic chromatography is often ineffective because PFCs do not adhere to standard Silica.
Purification Decision Tree
Key Protocol: Azeotropic Distillation
If fractional distillation is difficult due to close boiling points, add Acetone or MEK (Methyl Ethyl Ketone). Perfluoroalkyl bromides often form azeotropes with ketones, which can alter the relative volatility compared to the iodide, facilitating separation.
References
Process for Producing Perfluoroalkyl Bromide.
Source: WIPO (PCT) Patent WO1994012453.
Relevance: Defines the industrial standard for thermal bromination of Rf-I in transparent or metallic reactors.
URL:[Link]
Syntheses with Perfluoroalkyl Iodides: A Review.
Source:Journal of Fluorine Chemistry / ResearchGate.
Relevance: Comprehensive review of radical mechanisms involving Rf-I, including kinetics of halogen exchange.
URL:[Link]
Purification of Fluorine-Containing Fluids.
Source: Google Patents (EP0457613A1).
Relevance: Describes the use of basic alumina and specific adsorbents for removing olefinic and halogenated impurities from perfluorocarbons.[2]
URL:
1-Bromo-2,6-dimethylheptane (Analog Data).
Source: PubChem.[3]
Relevance: Provides structural data on the hydrocarbon skeleton, useful for estimating steric parameters of the perfluorinated analog.
URL:[Link]
Disclaimer: This guide is intended for qualified research personnel. Perfluoroalkyl halides and elemental bromine are hazardous. Always work within a fume hood and wear appropriate PPE (double nitrile gloves, face shield).
Technical Support Center: 1-Bromoperfluoro(2,6-dimethylheptane) Degradation & Handling
Welcome to the Technical Support Center for highly branched perfluoroalkyl bromides (PFABs). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for highly branched perfluoroalkyl bromides (PFABs). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex thermodynamic stability, degradation pathways, and analytical troubleshooting associated with 1-Bromoperfluoro(2,6-dimethylheptane) [CAS: 1208467-75-7].
Core Principles & FAQs
Q1: Why is 1-Bromoperfluoro(2,6-dimethylheptane) highly resistant to standard biological and environmental degradation?A1: The molecule consists of a highly branched perfluorinated backbone. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Computational and empirical studies demonstrate that1[1]. In biological systems, this compound behaves similarly to perflubron (perfluorooctyl bromide); it is metabolically inert, does not undergo enzymatic cleavage, and is2 due to its high vapor pressure and extreme lipophobic/hydrophobic nature[2].
Q2: What is the primary initiation step for its chemical degradation?A2: The carbon-bromine (C-Br) bond is the structural "weak link" (bond dissociation energy ~280 kJ/mol). Degradation is initiated via the homolytic cleavage of this C-Br bond. Causally, this cannot be achieved through mild hydrolysis; it requires high-energy input such as direct UV photolysis, thermal decomposition, or3[3].
Q3: What are the terminal degradation products once the C-Br bond is cleaved?A3: Once the branched perfluoroalkyl radical is formed, the pathway diverges based on the reaction matrix:
Reductive/Anaerobic: Hydrogen abstraction from a donor molecule leads to hydro-dehalogenation, forming a highly persistent branched perfluoroalkane.
Oxidative/Aerobic: Reaction with ambient oxygen and moisture yields branched perfluoroalkyl carboxylic acids (PFCAs) or alcohols, which are 4[4].
Mechanistic Pathways
Mechanistic divergence of 1-Bromoperfluoro(2,6-dimethylheptane) degradation pathways.
Quantitative Thermodynamic Data
To contextualize the stability of this compound, refer to the thermodynamic baselines below. The extreme disparity between the C-F and C-Br bonds dictates all experimental degradation parameters.
Insufficient electron donor concentration. The radical anion of Eosin Y requires an amine donor to reduce the perfluoroalkyl bromide via SET.
Increase DIPEA (N,N-Diisopropylethylamine) to 2.0–3.0 equivalents. Ensure the light source matches the catalyst's λmax (~530 nm).
Inconsistent GC-MS recovery / High variance
High volatility of the substrate and its branched alkane degradation products causes evaporative loss during sample prep.
Chill all extraction solvents to 4°C. Use sealed headspace vials. Strictly avoid prolonged nitrogen-blowdown solvent evaporation steps.
Unwanted PFCA formation during hydro-dehalogenation
Oxygen contamination in the reaction matrix intercepts the perfluoroalkyl radical before it can abstract a hydrogen atom.
Thoroughly degas the solvent via freeze-pump-thaw cycles (minimum 3x) and backfill with ultra-pure Argon prior to irradiation.
Validated Experimental Protocols
To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes intrinsic controls to prove that degradation is strictly photocatalytic and not an artifact of thermal decomposition or GC inlet breakdown.
Standardized workflow for photocatalytic degradation and GC-MS quantification.
Protocol 1: Photocatalytic Degradation via Eosin Y (Visible Light)
This protocol utilizes a reductive quenching cycle to achieve controlled homolytic cleavage of the C-Br bond.
Preparation & Self-Validation Setup: In three separate oven-dried 10 mL Schlenk tubes, set up the following:
Tube A (Active): 1-Bromoperfluoro(2,6-dimethylheptane) (0.5 mmol) + Eosin Y (2 mol%).
Tube B (Dark Control): Same as A, but wrapped completely in aluminum foil.
Tube C (Catalyst Control): Substrate only, no Eosin Y.
Solvent & Additives: Dissolve the mixtures in 5 mL of anhydrous DMF. Add DIPEA (1.0 mmol, 2.0 eq) as the sacrificial electron donor to all tubes.
Degassing (Critical Step): Seal the tubes with rubber septa. Sparge the solutions with Argon gas for 15 minutes to remove dissolved oxygen. Causality: O2 acts as a radical scavenger, prematurely terminating the reaction and forming unwanted PFCAs.
Irradiation: Place the tubes 5 cm away from a 24W green LED. Stir at room temperature (25°C) for 12 hours.
Quenching & Extraction: Quench the reactions by adding 5 mL of chilled deionized water. Extract the aqueous layer with a fluorophilic solvent (e.g., perfluorohexane) (3 x 5 mL). Combine the organic layers and dry over anhydrous Na2SO4.
Protocol 2: GC-MS Quantification (SIM Mode)
Sample Prep: Filter the dried organic extract through a 0.22 μm PTFE syringe filter directly into a pre-chilled GC vial.
Column Selection: Use an Agilent DB-VRX (or equivalent) column optimized for volatile fluorinated compounds.
Oven Program: Initial temp 40°C (hold 3 min), ramp at 10°C/min to 150°C, then 25°C/min to 220°C (hold 2 min).
Detection: Operate the MS in Selected Ion Monitoring (SIM) mode. Causality: Full scan mode lacks the sensitivity required for trace perfluoroalkyl radicals. Target the molecular ion minus fluorine [M-F]+ and characteristic perfluoroalkyl fragments (e.g., CF3+ at m/z 69, C2F5+ at m/z 119).
Comparative semiempirical, ab initio, and DFT study on the thermodynamic properties of linear and branched PFSA/Fs, PFCA/Fs, and perhydroalkyl sulfonic acids, alkanes, and alcohols . Academia.edu. Available at: [Link]
Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y . MDPI. Available at: [Link]
Perfluorooctyl bromide: a potential antiobesity compound . PubMed. Available at: [Link]
Per- and Polyfluoroalkyl Substances (PFAS) and Their Toxicology as Evidenced Through Disease and Biomarkers . ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Optimization of Fluorous Chemistry Workflows & Safety Protocols
Introduction
Welcome to the Advanced Fluorine Chemistry Support Portal. Working with highly fluorinated materials—whether they are electrophilic fluorinating agents (like DAST or Selectfluor) or perfluorinated "fluorous" tags for purification—requires a distinct departure from standard organic chemistry intuition.
This guide addresses the three most common failure modes in these workflows: incompatible material degradation , phase separation anomalies , and purification inefficiency .
Current Issue: “My reagent bottle is fuming/etching the shelf,” or “My reagent has turned into a hard, insoluble rock.”
The Core Science: Hydrolysis & Etching
Highly reactive fluorinating agents are often moisture-sensitive. When they hydrolyze, they generate Hydrofluoric Acid (HF). HF attacks silicon dioxide (
), the primary component of borosilicate glass. This creates a dangerous cycle: moisture enters, HF forms, HF eats the glass container, the seal fails, more moisture enters.
Troubleshooting Guide: Storage Protocols
Reagent Class
Example
Storage Container
Temp.
Atmosphere
Critical Note
Deoxofluorinating
DAST, Deoxo-Fluor
Plastic Only (PP, PE, Teflon)
-20°C
Argon/N2
NEVER GLASS. Hydrolysis produces HF which shatters glass.
Electrophilic (Solid)
Selectfluor, NFSI
Glass or Plastic
< 30°C
Dry Air/N2
Hygroscopic. Keep tightly sealed to prevent caking.[1]
Fluorous Solvents
FC-72, HFE-7100
Glass
Ambient
Air
Extremely high density; verify shelf load capacity.
Hybrid Solvents
Benzotrifluoride (BTF)
Glass
Ambient
Air
Acts like DCM but higher boiling point.
Decision Logic: Storage Material Selection
Figure 1: Decision matrix for selecting storage vessels to prevent containment failure.
Current Issue: “My starting material won’t dissolve,” or “I have three layers in my separatory funnel.”
The Core Science: The "Fluorous Effect"
Perfluorinated chains (
) are both hydrophobic and lipophobic.[2] They do not like water, and they do not like standard organic solvents (toluene, THF). They prefer "Fluorous" solvents.
Troubleshooting Tip: If your reaction mixture is cloudy, you are likely experiencing premature phase separation.
The Solution: Benzotrifluoride (BTF) as a Bridge
Benzotrifluoride (BTF) is the "universal adapter" of fluorinated chemistry. It dissolves both standard organic molecules and highly fluorinated tags.[3][4] It is a superior, greener alternative to Dichloromethane (DCM) and is critical for homogeneous reaction conditions [1].
Solvent Comparison Table:
Property
Dichloromethane (DCM)
Benzotrifluoride (BTF)
Perfluorohexane (FC-72)
Role
Standard Organic Solvent
Hybrid / Bridge Solvent
Pure Fluorous Solvent
Boiling Point
40°C
102°C (Allows heating)
56°C
Density (g/mL)
1.33
1.18
1.68
Solubility
Dissolves Organics Only
Dissolves Organics & Fluorous
Dissolves Fluorous Only
Safety
Toxic / Volatile
Flash Point 12°C / Lower Tox
Inert / Asphyxiant
Expert Insight: If you are scaling up a reaction involving Selectfluor or DAST, switch from DCM to BTF. The higher boiling point of BTF allows you to drive stubborn fluorinations to completion without pressurizing the vessel, and it prevents the "precipitation of intermediates" often seen in DCM [2].
Phase separation: Once bubbling ceases, warm to room temperature and extract.
Waste Disposal of Fluorinated Materials[7][8][9]
HF Generation: If you suspect free HF is present, treat the waste with Calcium Gluconate or Calcium Hydroxide . This precipitates the fluoride ions as insoluble Calcium Fluoride (
), preventing glass etching in the waste container [3].
Segregation: Keep highly fluorinated solvents (like FC-72) separate from standard halogenated waste if possible, as they can be recycled due to high cost. If disposal is necessary, they go into Halogenated Waste .
References
Ogawa, A., & Curran, D. P. (1997).[6] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[6] Journal of Organic Chemistry. Link
Banks, R. E., et al. (2007).[7] 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor).[7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link
Cornell University EHS. (2024). Management Procedures for Specific Waste Types: Hydrofluoric Acid. Cornell Environmental Health and Safety. Link
Zhang, W. (2007). Synthetic applications of fluorous solid-phase extraction (F-SPE). Chemical Reviews / PMC. Link
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: RF-BR-26DMH-OPT
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Fluorous Technologies Division
Subject: Yield Improvement & Troubleshooting for Branched Perfluoroalkyl Bromide Synthesis[1]
Executive Summary
You are likely synthesizing 1-Bromoperfluoro(2,6-dimethylheptane) (C9BrF19) via the Modified Hunsdiecker Reaction (thermal decarboxylative bromination of the silver perfluorocarboxylate) or a Radical Halogen Exchange from the corresponding iodide.
Due to the steric hindrance at the 2- and 6-positions and the unique "fluorous" phase behavior of the C9 chain, standard hydrocarbon protocols fail. Low yields (<40%) in this synthesis are typically caused by three specific failure modes: Hydrolytic quenching of the acyl hypobromite intermediate , Fluorous phase segregation , or Thermal coupling (dimerization) .
This guide provides a modular troubleshooting workflow to elevate yields to the >85% range.
Module 1: Pre-Reaction Critical Checks (The "Wet" Factor)
The Issue: The Hunsdiecker intermediate (Perfluoroacyl hypobromite,
) is extremely moisture-sensitive.[1] Even ppm-levels of water will hydrolyze this back to the acid, killing the radical chain mechanism before it starts.
Diagnostic Q&A
Q: I dried my silver salt in a vacuum oven at 80°C overnight. Is that enough?A:No. Silver perfluorocarboxylates (
) are hygroscopic.[1] Surface moisture is removed at 80°C, but interstitial water often remains.[1]
Correct Protocol: Azeotropic drying using benzene or toluene is mandatory immediately before reaction.[1]
Visual Check: The silver salt must be a free-flowing, bright white powder. Any clumping or gray discoloration indicates photo-degradation or moisture.[1]
Optimization Protocol: Azeotropic Drying
Suspend the Silver Perfluoro(2,6-dimethylheptanoate) in anhydrous toluene.
Distill off 20% of the solvent volume using a Dean-Stark trap.[1]
Critical Step: Do not expose to air.[1] Add the bromine source directly to this anhydrous suspension if the solvent system allows, or remove toluene under strictly inert atmosphere (Schlenk line) and replace with the reaction solvent (e.g., CCl4 or PF-5060).
Module 2: Reaction Engineering (The "Fluorous" Factor)
The Issue: The "Fluorous Effect" causes your reactant (
) and your reagent () to segregate. is soluble in organics; the perfluorinated tail is not.[1] This phase transfer limitation leads to slow kinetics and promotes side reactions (dimerization).[1]
Mechanism Visualization
The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Bromination) and minimize Path B (Dimerization) and Path C (Hydrolysis).[1]
Figure 1: Mechanistic pathways in the Hunsdiecker synthesis of Perfluoroalkyl Bromides. Path A is the target; Path B and C are the primary yield killers.
Switch Solvent: Use a hybrid solvent system. A 1:1 mix of Perfluorohexane (FC-72) and Freon-113 (or modern equivalent like Dichloropentafluoropropane) ensures homogeneity.[1]
Dilution & Slow Addition: The radical recombination rate () is second-order, while bromination is pseudo-first-order with excess .[1] Dilute the reaction 2x and increase equivalents to 1.5x.
Reagent Purity: Ensure is distilled. If using as a catalyst (Simonini variation), reduce load to <1 mol%.[1]
Module 3: Isolation & Purification (The "Emulsion" Factor)
The Issue: Perfluorinated compounds form stubborn emulsions with water during the wash steps, leading to physical loss of product.
FAQ: Workup Failures
Q: I can't see the phase boundary during the bicarbonate wash. What do I do?A: This is standard for
compounds. The densities are close if you use standard organic solvents, or the surface tension is too low.
Solution: Do not use ether or ethyl acetate for extraction.[1] Use Dichloromethane (DCM) or Chloroform .[1] The density difference (
vs Water vs DCM ) helps, but specific "Fluorous Phase Separation" is better.
The "Salting Out" Trick: Saturate the aqueous layer with NaCl. This increases the density and ionic strength of the water, forcing the fluorous layer to separate cleanly.
Q: My product boils at 145°C, but I'm distilling a mixture. How do I separate the Rf-H byproduct?A:
(Perfluoro-2,6-dimethylheptane) usually boils 15-20°C lower than the bromide.[1]
Protocol: Use a spinning band distillation column. Standard Vigreux columns lack the theoretical plates required to separate fluorous homologs.
Haszeldine, R. N. (1951).[1] "The Reactions of Fluorocarbon Radicals. Part V. The Synthesis of Perfluoroalkyl Bromides." Journal of the Chemical Society. This is the foundational text establishing the efficacy of silver salts for long-chain perfluoroalkyl bromide synthesis.
Tan, X., et al. (2017).[1][4] "Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids." Organic Letters. Demonstrates the use of Ag(Phen)2OTf to avoid stoichiometric silver waste, applicable to hindered acids.
Gladysz, J. A., & Curran, D. P. (2002).[1] "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe."[1] Tetrahedron. Essential reading for understanding why your reaction phases segregate.[1]
Li, C., et al. (2020).[1] "Decarboxylative Halogenation of Organic Compounds."[1][3][5][6][7] Chemical Reviews. Covers the modern radical pathways that avoid silver entirely.[1]
Technical Support Center: Purification of 1-Bromoperfluoro(2,6-dimethylheptane)
Overview and Chemical Context 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) is a highly branched, fully fluorinated alkyl bromide[1]. In drug development and advanced materials science, perfluoroalkyl bromide...
Author: BenchChem Technical Support Team. Date: March 2026
Overview and Chemical Context
1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) is a highly branched, fully fluorinated alkyl bromide[1]. In drug development and advanced materials science, perfluoroalkyl bromides (PFABs) act as critical synthons for introducing lipophobic/hydrophobic perfluoroalkyl moieties, and are heavily investigated as inert vehicles for pulmonary drug delivery and oxygen carriers.
Because the synthesis of PFABs typically proceeds via high-energy radical halogenation, telomerization, or Hunsdiecker-type decarboxylation, the crude product is invariably contaminated with reactive elemental halogens, acidic byproducts, and homologous chain isomers[2]. Achieving >98% purity is non-negotiable, as trace reactive impurities can poison metal catalysts in downstream cross-coupling reactions or induce severe cytotoxicity in biological assays[3].
Troubleshooting Guides & FAQs
Q1: My crude 1-Bromoperfluoro(2,6-dimethylheptane) has a distinct yellow-to-orange tint. How do I resolve this without degrading the product?Root Cause: The discoloration is almost certainly due to residual elemental bromine (
) or iodine () carried over from the halogenation step[2].
Resolution: Perform a reductive aqueous wash. Washing the crude organic phase with a 10% aqueous solution of sodium thiosulfate () or sodium bisulfite () will rapidly reduce the elemental halogens to their respective water-soluble halide anions ( or )[4].
Expert Insight & Self-Validation: Because the C-Br bond in a perfluoroalkyl bromide is highly electron-deficient and sterically shielded by the bulky trifluoromethyl groups, it is impervious to mild aqueous reducing agents. The system self-validates when the organic layer transitions from yellow/orange to completely colorless, indicating complete neutralization of free halogens.
Q2:
F NMR analysis reveals the presence of unreacted precursors and acidic protons. What is the best removal strategy?Root Cause: If synthesized from a perfluorocarboxylic acid precursor, unreacted acids and hydrogen bromide (HBr) byproducts often partition into the fluorophilic organic phase due to the extreme hydrophobicity of the fluorocarbon tail[2].
Resolution: Follow the reductive wash with a mild basic wash using saturated aqueous sodium bicarbonate (). This converts the perfluorocarboxylic acids into highly water-soluble sodium salts, forcing them out of the fluorocarbon phase and into the aqueous phase.
Expert Insight & Self-Validation: Monitor the pH of the aqueous effluent. Continue washing until the aqueous layer remains strictly neutral (pH ~7.0).
Q3: My compound appears pure by TLC, but Gas Chromatography (GC) shows multiple closely eluting peaks. How can I isolate the target branched compound?Root Cause: Thin-Layer Chromatography (TLC) is notoriously ineffective for PFABs due to their extreme hydrophobicity and lack of UV chromophores. Furthermore, free-radical synthesis routes inherently produce a distribution of perfluoroalkyl chain lengths (homologues) that share identical polarities[4].
Resolution: Fractional distillation is mandatory. Because PFABs have high densities and distinct vapor pressures, they can be separated based on boiling point differentials[2].
Expert Insight & Self-Validation: Post-distillation purity must be validated using GC-FID and
F NMR. A pure sample will show a single major GC peak (>98% area) and distinct, well-resolved F NMR multiplets devoid of extraneous fluorine signals[3].
Quantitative Data: Impurity Profiling
To ensure a self-validating workflow, track your purification against these standardized metrics:
Impurity Class
Chemical Species
Separation Mechanism
Quantitative Validation Metric
Elemental Halogens
,
Chemical reduction to aqueous /
Organic phase absorbance (Colorless)
Acidic Byproducts
HF, HBr, Perfluoro-acids
Acid-base neutralization to water-soluble salts
Aqueous effluent pH = 7.0
Moisture
Hydration of anhydrous
Karl Fischer titration < 50 ppm
Homologues/Isomers
Linear isomers, / PFABs
Vapor pressure differential (Distillation)
GC-FID > 98% Area, F NMR
Experimental Protocol: Standard Purification Workflow
Phase 1: Reductive Quenching
Transfer the crude 1-Bromoperfluoro(2,6-dimethylheptane) to a borosilicate separatory funnel.
Add an equal volume of 10% w/v aqueous sodium thiosulfate (
).
Vigorously agitate the mixture and vent frequently to release pressure.
Allow the phases to separate. Causality Note: Due to the extreme density of perfluoroalkyl bromides (typically >1.7 g/mL), the target compound will form the bottom layer, while the aqueous phase will float on top.
Isolate the heavy organic layer.
Phase 2: Acid Neutralization
6. Return the organic layer to the funnel and add an equal volume of saturated aqueous sodium bicarbonate (
).
7. Agitate gently. Warning: gas evolution will occur as acidic impurities are neutralized.
8. Separate the bottom organic layer. Check the pH of the aqueous layer; repeat steps 6-8 until the aqueous effluent is pH ~7.0.
Phase 3: Desiccation and Fractionation
9. Wash the organic layer once with deionized water to remove residual inorganic salts.
10. Transfer the organic phase to an Erlenmeyer flask and add anhydrous magnesium sulfate (
). Stir for 2 hours to ensure complete desiccation[2].
11. Gravity filter the suspension into a round-bottom distillation flask.
12. Perform fractional distillation using a high-efficiency Vigreux column. Collect the fraction corresponding to the specific boiling plateau of the C9 branched PFAB.
Purification Workflow Visualization
Workflow for the purification of 1-Bromoperfluoro(2,6-dimethylheptane) from crude mixtures.
References
Fluorinated Alkanes Supplier & Distributors - Apollo Scientific (CAS: 1208467-75-7 Product Data). Apollo Scientific. 1
United States Patent 5362919: Synthesis of perfluoroalkyl bromides (Details on Na2S2O3 washing, MgSO4 desiccation, and distillation). Google Patents. 2
Perfluorooctyl Iodide | 98% | CAS 507-63-1 (Details on removing elemental halogens and homologous telomerization byproducts). Benchchem. 4
Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery (Use of 19F NMR for PFOB purity validation). Ovid / PMC. 3
19F NMR: The Gold Standard for Characterizing 1-Bromoperfluoro(2,6-dimethylheptane)
Topic: 19F NMR for Characterization of 1-Bromoperfluoro(2,6-dimethylheptane) Content Type: Publish Comparison Guide Executive Summary In the development of fluorous-phase carriers and specialized solvents, 1-Bromoperfluo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 19F NMR for Characterization of 1-Bromoperfluoro(2,6-dimethylheptane)
Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorous-phase carriers and specialized solvents, 1-Bromoperfluoro(2,6-dimethylheptane) (
) presents a unique analytical challenge. As a perfluorinated molecule devoid of hydrogen, it renders standard H NMR useless. While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between regioisomers (e.g., 1-bromo vs. 2-bromo variants) due to identical fragmentation patterns.
This guide establishes
F NMR as the definitive analytical technique for this compound. We provide a comparative analysis against C NMR and GC-MS, demonstrating why F NMR offers superior specificity regarding the bromine position, diastereomeric purity, and structural integrity.
Part 1: Structural Analysis & Chemical Context[1]
To interpret the analytical data, we must first dissect the magnetic environment of the molecule.
Chirality & Diastereotopy: The molecule contains chiral centers at C2 and C6 .
The C1-fluorines (
) are diastereotopic due to the adjacent chiral center at C2. They will likely appear as an AB system (two distinct doublets) rather than a singlet, a nuance often missed in lower-resolution techniques.
Asymmetry: The molecule is non-symmetric (Bromine at C1, Fluorine at C7). This results in distinct chemical shifts for the
group at C2 versus the group at C6.
Coupling Networks: Extensive
(geminal), (vicinal), and (long-range) couplings create a "fingerprint" unique to this isomer.
Part 2: Comparative Analysis of Methods
The following table contrasts
F NMR with alternative characterization methods, highlighting why it is the superior choice for this specific application.
Feature
Method A: F NMR (Recommended)
Method B: C NMR
Method C: GC-MS
Method D: H NMR
Primary Utility
Full structural elucidation, isomer identification.
Moderate . Hard to distinguish regioisomers (e.g., 1-Br vs 2-Br).
None .
Sample Prep
Standard (with F-solvent or capillary lock).
Requires concentrated sample & long scans (hours).
Standard dilution.
Standard.
Key Limitation
Requires wide spectral width (>200 ppm).
Low S/N ratio; complex splitting.
Fragmentation often identical for isomers.
Silent for target molecule.
Why Alternatives Fail
C NMR: In perfluorinated compounds, every carbon is split by attached fluorines ( Hz) and neighboring fluorines ( Hz). This turns the spectrum into a forest of overlapping multiplets, making assignment nearly impossible without 2D correlation experiments.
GC-MS: While excellent for purity, the electron impact ionization often cleaves the C-Br bond immediately, leaving a
cation that is indistinguishable between the 1-bromo and isomeric forms.
Part 3: Experimental Protocol (
F NMR)
This protocol ensures reproducibility and proper referencing, which is critical given the solvent-dependent nature of Fluorine shifts.
1. Sample Preparation
Solvent: Use CDCl
(Deuterated Chloroform) mixed with Hexafluorobenzene () or Trichlorofluoromethane () as an internal standard.
Note: If the perfluorinated compound is immiscible in CDCl
, use a coaxial insert . Place the pure liquid analyte in the outer tube and Acetone-d6 or DO in the inner capillary for the lock signal.
Concentration: 10–20 mg of sample in 0.6 mL solvent.
2. Acquisition Parameters
Pulse Sequence: zg (standard 1D sequence) or zgig (inverse gated decoupling) if quantitative integration is required to suppress NOE.
Spectral Width (SW): Set to at least 250 ppm (-20 to -270 ppm).
Reasoning:
appears downfield ( ppm) while tertiary appears upfield ( ppm).
Relaxation Delay (D1): Set to 5–10 seconds .
Expert Insight: Perfluorinated groups often have long T1 relaxation times. Short delays will lead to integration errors, underestimating the
groups.
Offset (O1): Center around -120 ppm .
3. Data Processing
Line Broadening (LB): 1.0 Hz (to smooth extensive coupling noise).
Referencing: Set internal
to 0.0 ppm (or to -164.9 ppm ).
Part 4: Data Interpretation & Assignment Logic
The following diagram illustrates the logical flow for assigning the signals of 1-Bromoperfluoro(2,6-dimethylheptane).
Figure 1: Spectral Assignment Logic for
. The distinct chemical shift zones allow for immediate verification of the bromine terminus and the branched backbone.
Expected Chemical Shifts (vs. ):
-60 to -64 ppm (
):. This is the most critical signal. If the bromine were at position 2 or elsewhere, this shift would disappear, replaced by a tertiary signal further upfield.
Look for: AB quartet character due to the chiral center at C2.
-80 to -84 ppm (
): Two distinct signals for the groups attached to C2 and C6.
-82 to -85 ppm (
): Terminal at C7.
-110 to -125 ppm (
): Internal groups (C3, C4, C5).
-180 to -188 ppm (
): Tertiary sites at C2 and C6.
Part 5: Troubleshooting & Validation
Issue: Signal Integration is off (e.g., CF3 integrals are too low).
Cause: Insufficient relaxation delay (D1).
groups on perfluoro chains have very efficient rotation but can still have long T1s in degassed samples.
Fix: Increase D1 to 10s or add a relaxation agent like Cr(acac)
.
Issue: Complex multiplets are unresolvable.
Cause:
F-F coupling is long-range.
Fix: Perform a
F{F} COSY (Correlation Spectroscopy). This 2D experiment will map which fluorines are physically adjacent, confirming the C1-C2-C3 connectivity.
References
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (The authoritative text on F-NMR shift ranges and coupling constants).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility Guide.
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromoperfluoro(2,6-dimethylheptane)
In the expanding universe of per- and polyfluoroalkyl substances (PFAS), the analytical challenges presented by novel and structurally complex compounds are a constant frontier for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
In the expanding universe of per- and polyfluoroalkyl substances (PFAS), the analytical challenges presented by novel and structurally complex compounds are a constant frontier for researchers, scientists, and drug development professionals. 1-Bromoperfluoro(2,6-dimethylheptane), a brominated and branched perfluoroalkane, epitomizes this challenge. Its unique structure, combining the persistence of a perfluorinated backbone with the reactivity of a bromine atom and the steric hindrance of methyl groups, demands a nuanced and well-considered analytical approach. This guide provides an in-depth comparison of mass spectrometric strategies for the robust analysis of this compound, offering experimental insights and data-driven recommendations.
The Analytical Conundrum: Why 1-Bromoperfluoro(2,6-dimethylheptane) Demands a Tailored Approach
The analysis of 1-Bromoperfluoro(2,6-dimethylheptane) is not a one-size-fits-all endeavor. Its anticipated volatility and thermal stability suggest an amenability to Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for many neutral and less polar PFAS.[1][2] However, the high molecular weight and the presence of a bromine atom also open the door to Liquid Chromatography-Mass Spectrometry (LC-MS), the gold standard for many ionic PFAS.[3] The choice between these platforms, and the selection of ionization and fragmentation techniques, is critical for achieving the desired sensitivity, selectivity, and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): Harnessing Volatility
Given its perfluorinated nature, 1-Bromoperfluoro(2,6-dimethylheptane) is expected to be sufficiently volatile for GC-MS analysis. This approach offers excellent chromatographic resolution and is often simpler and more cost-effective than LC-MS for amenable compounds.
Ionization Techniques: A Comparative Overview
The choice of ionization source in GC-MS is paramount and directly influences the information obtained.
Ionization Technique
Principle
Advantages for 1-Bromoperfluoro(2,6-dimethylheptane)
Disadvantages for 1-Bromoperfluoro(2,6-dimethylheptane)
Electron Ionization (EI)
High-energy electrons bombard the analyte, causing extensive fragmentation.[4][5]
Provides a reproducible fragmentation pattern for structural elucidation and library matching.
The molecular ion may be weak or absent, complicating molecular weight determination.[6]
Chemical Ionization (CI)
A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction, resulting in less fragmentation.[7]
Produces a more prominent protonated molecule or adduct ion, aiding in molecular weight confirmation.
Fragmentation is limited, providing less structural information. The choice of reagent gas is critical.[8]
Atmospheric Pressure Chemical Ionization (APCI)
A soft ionization technique that can be coupled with GC, often resulting in a strong (quasi)molecular ion signal.[9]
Enhances sensitivity and specificity, particularly for halogenated compounds, by preserving the molecular ion.[9]
May still induce some fragmentation, and the instrumentation is more complex than traditional GC-MS sources.
Expert Insight: For initial characterization, a dual-approach using both EI and CI is recommended. EI provides a detailed fragmentation fingerprint for structural confirmation, while CI confirms the molecular weight. For quantitative analysis requiring high sensitivity, GC-APCI-MS/MS would be a powerful, albeit less common, alternative.
Predicted Fragmentation Patterns
Understanding the fragmentation of 1-Bromoperfluoro(2,6-dimethylheptane) is key to its identification. Based on established principles for perfluoroalkanes and halogenated compounds, the following fragmentation pathways are anticipated:
Alpha-Cleavage: The C-C bonds adjacent to the bromine atom and the branched methyl groups are susceptible to cleavage.
Loss of Bromine: A prominent fragmentation pathway for brominated compounds is the loss of the bromine radical.[10] The resulting spectrum will show a characteristic isotopic pattern for the remaining fragment ions if they still contain bromine.[10][11]
Perfluoroalkyl Series: Cleavage along the perfluorinated carbon chain will produce a series of perfluoroalkyl fragment ions (e.g., C_nF_{2n+1}^+), which are characteristic of PFAS.[12]
Influence of Branching: The presence of dimethyl groups will likely lead to preferential fragmentation at the tertiary carbons, resulting in the loss of methyl or larger alkyl radicals.
A Comprehensive Guide to the Reactivity of 1-Bromoperfluoro(2,6-dimethylheptane) vs. Linear Perfluoroalkyl Bromides
Executive Summary The incorporation of perfluoroalkyl (Rf) groups into organic molecules is a critical strategy in drug development and materials science, primarily to enhance metabolic stability and lipophilicity. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of perfluoroalkyl (Rf) groups into organic molecules is a critical strategy in drug development and materials science, primarily to enhance metabolic stability and lipophilicity. While linear perfluoroalkyl iodides (Rf-I) are the traditional workhorses for these transformations, perfluoroalkyl bromides (Rf-Br) offer a more cost-effective and chemically stable alternative.
This guide provides an in-depth comparative analysis of 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7)[1]—a highly branched, sterically demanding fluorinated building block—against standard linear alternatives like 1-Bromoperfluorooctane. By examining the causality behind their electronic and steric differences, this guide equips researchers with the mechanistic insights and validated protocols necessary to optimize radical addition workflows.
Structural and Electronic Fundamentals
To understand the reactivity differences between branched and linear perfluoroalkyl bromides, we must analyze the fundamental thermodynamics of the C-Br bond and the kinetics of single-electron transfer (SET).
The C-Br Bond and Reduction Potentials
Perfluoroalkyl bromides are inherently less reactive than their iodide counterparts. The C-Br bond is stronger, and the reduction potential is significantly more negative. For context, the reduction potential of a standard Rf-Br (e.g., CF3Br) is approximately −2.07 V (vs. SCE), compared to −1.52 V for CF3I. Furthermore, the electron capture rate constant for standard perfluoroalkyl bromides is in the magnitude of
1-Bromoperfluoro(2,6-dimethylheptane) features a primary bromide attached to a
group, which is immediately adjacent to a tertiary group. This beta-branching dictates its unique reactivity profile:
Steric Shielding: The bulky trifluoromethyl group at the C2 position creates a "steric cone" that shields the
orbital of the C-Br bond, slightly retarding the initial electron attachment compared to unhindered linear chains.
Radical Trajectory: Once the C-Br bond undergoes homolysis to form the primary perfluoroalkyl radical (
), the adjacent group restricts the rotational conformations of the radical center. This increases the activation energy required for the transition state when adding to bulky alkenes.
Quantitative Comparison
Parameter / Metric
1-Bromoperfluoro(2,6-dimethylheptane)
1-Bromoperfluorooctane (Linear Control)
Structure Type
Branched (Primary Bromide)
Linear (Primary Bromide)
Beta-Carbon Environment
(High Steric Bulk)
(Low Steric Bulk)
Estimated Reduction Potential
Relative Radical Addition Rate
Moderate (Kinetically hindered)
High (Unhindered trajectory)
Primary Side-Reaction
Protodehalogenation (Reduction to Rf-H)
Minimal
Mechanistic Pathways: Atom Transfer Radical Addition (ATRA)
Because of their highly negative reduction potentials, perfluoroalkyl bromides do not easily undergo thermal homolysis. Instead, they are typically activated via Sulfinatodehalogenation using sodium dithionite (
). The dithionite anion acts as a single-electron reductant, transferring an electron to the Rf-Br to generate the perfluoroalkyl radical.
Radical addition mechanism of perfluoroalkyl bromides to alkenes via Single Electron Transfer.
To objectively compare the reactivity of 1-Bromoperfluoro(2,6-dimethylheptane) against a linear control, we utilize a self-validating sulfinatodehalogenation protocol.
Causality in Experimental Design:
Solvent Choice (
): A biphasic/miscible system is mandatory. The organic phase dissolves the highly lipophilic perfluoroalkyl bromide and alkene, while the aqueous phase dissolves the inorganic initiator () and buffer.
Buffer (
): Dithionite decomposes rapidly in acidic environments. The buffer maintains a slightly basic pH, ensuring a sustained, slow release of electrons to propagate the radical chain.
Internal Standard (Fluorobenzene): Added prior to initiation. It allows for direct, quantitative
-NMR monitoring of the reaction without requiring isolation, ensuring the protocol is self-validating. If the linear control fails to show conversion, the researcher immediately knows the dithionite is degraded or oxygen has quenched the system.
Step-by-Step Protocol
Preparation: In two separate 20 mL Schlenk flasks, add 1-Bromoperfluoro(2,6-dimethylheptane) (1.0 mmol) to Flask A, and 1-Bromoperfluorooctane (1.0 mmol) to Flask B.
Substrate Addition: Add 1-hexene (1.5 mmol) and fluorobenzene (1.0 mmol, internal standard) to both flasks.
Solvent Introduction: Add 4.0 mL of a degassed
mixture (1:1 v/v) to each flask.
Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical that will rapidly intercept the
radical, forming peroxy-species and terminating the chain reaction.
Initiation: Under a positive pressure of Argon, add
(1.2 mmol) followed by (1.2 mmol) to both flasks.
Incubation: Seal the flasks and stir vigorously at 60°C for 12 hours. The branched variant requires elevated temperatures compared to iodides (which can react at 40°C) due to the higher activation barrier imposed by the beta-CF3 group.
Quenching & Analysis: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the organic layer and analyze directly via
-NMR.
Step-by-step experimental workflow for the sulfinatodehalogenation of perfluoroalkyl bromides.
Conclusion and Practical Recommendations
When substituting a linear perfluoroalkyl bromide with 1-Bromoperfluoro(2,6-dimethylheptane) , researchers must account for a noticeable drop in reaction kinetics. The beta-branching significantly increases steric hindrance during the radical addition step.
Recommendations for Drug Development Professionals:
If utilizing 1-Bromoperfluoro(2,6-dimethylheptane) for late-stage functionalization, increase the equivalents of the radical initiator (
) by 1.5x compared to linear protocols to compensate for the slower propagation rate.
Expect higher rates of protodehalogenation (reduction to the Rf-H byproduct) due to the extended lifetime of the sterically hindered radical before it can successfully add to the alkene.
References
D-NB.info - Aromatic and heterocyclic perfluoroalkyl sulfides (Reduction Potentials of Perfluoroalkyl Halides)
URL: [Link]
AIP Publishing - Electron attachment reactions of perfluoroalkyl transition metal carbonyls: Rate constants and product analysis
URL: [Link]
A Comparative Guide for Researchers: 1-Bromoperfluoro(2,6-dimethylheptane) vs. Linear Perfluoroalkyl Bromides in Synthetic Applications
In the landscape of modern drug discovery and materials science, the strategic incorporation of perfluorinated moieties is a well-established strategy to enhance the physicochemical and biological properties of organic m...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the strategic incorporation of perfluorinated moieties is a well-established strategy to enhance the physicochemical and biological properties of organic molecules. The choice of the perfluoroalkylating agent is critical, and while linear perfluoroalkyl bromides have been the workhorses in this field, their branched isomers, such as 1-Bromoperfluoro(2,6-dimethylheptane), offer a distinct set of properties that can be leveraged for specific applications. This guide provides an in-depth technical comparison of 1-Bromoperfluoro(2,6-dimethylheptane) and its linear counterparts, offering insights into their synthesis, physical properties, reactivity, and practical applications, supported by experimental considerations.
Introduction: The Significance of Perfluoroalkylation and Structural Isomerism
Per- and polyfluoroalkyl substances (PFAS) are characterized by a carbon backbone in which hydrogen atoms are partially or fully replaced by fluorine. This substitution imparts unique properties, including high thermal and chemical stability, lipophobicity, and the ability to modulate the acidity of nearby functional groups.[1] In pharmaceutical development, the introduction of a perfluoroalkyl chain can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3]
The two primary industrial methods for producing perfluoroalkyl compounds are telomerization, which typically yields linear isomers, and electrochemical fluorination (ECF), which can produce a mixture of linear and branched isomers.[4][5] This inherent difference in synthesis dictates the availability and isomeric purity of starting materials. While linear perfluoroalkyl bromides are readily available, branched isomers like 1-Bromoperfluoro(2,6-dimethylheptane) are often specialty chemicals synthesized for specific structural requirements.
This guide will focus on the practical implications of the structural differences between the branched 1-Bromoperfluoro(2,6-dimethylheptane) and its linear analogs, such as 1-bromoperfluoroheptane.
Comparative Analysis of Physicochemical Properties
The introduction of branching on the perfluoroalkyl chain has a profound impact on the physical properties of the molecule. While specific experimental data for 1-Bromoperfluoro(2,6-dimethylheptane) is scarce, we can infer its properties based on established principles of physical organic chemistry and data from analogous non-fluorinated and perfluorinated compounds.
Property
Linear Perfluoroalkyl Bromide (e.g., 1-Bromoperfluoroheptane)
Branching disrupts the ability of the molecules to pack closely, leading to weaker intermolecular van der Waals forces and thus a lower boiling point. This trend is observed in both hydrocarbons and perfluorocarbons.[6][7]
Viscosity
Higher
Lower
The reduced intermolecular forces in branched alkanes generally lead to lower viscosity compared to their linear counterparts.[8][9]
Solubility
Poor in both hydrocarbons and water, but miscible with other perfluorinated compounds.
Likely similar poor solubility in hydrocarbons and water. May exhibit slightly different miscibility with other fluorinated solvents due to its shape.
The overall highly fluorinated nature dictates the general solubility profile. The difference in shape might slightly alter the energetics of solvation.
Molecular Shape
Linear, rod-like
More globular or spherical
The methyl branches at the 2 and 6 positions force the perfluoroheptane chain into a more compact, less elongated conformation.
Note: The predicted properties for 1-Bromoperfluoro(2,6-dimethylheptane) are based on general trends observed for branched vs. linear alkanes and perfluoroalkanes. Experimental verification is recommended.
Synthesis of Branched vs. Linear Perfluoroalkyl Bromides
The synthetic routes to linear and branched perfluoroalkyl bromides differ significantly, which is a key consideration for their accessibility and cost.
Linear Perfluoroalkyl Bromides: These are typically synthesized via the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by a halide exchange or other functional group manipulations. This process is well-established for industrial-scale production.
1-Bromoperfluoro(2,6-dimethylheptane): The synthesis of a specific branched structure like this is more complex and typically involves multi-step organic synthesis. A plausible, though not explicitly documented, route could involve the following conceptual steps:
Figure 1: Conceptual synthetic workflow for 1-Bromoperfluoro(2,6-dimethylheptane).
This targeted synthesis allows for precise control over the structure but is inherently more labor-intensive and costly than the industrial production of linear isomers.
Reactivity and Steric Effects in Synthetic Applications
The most significant difference between 1-Bromoperfluoro(2,6-dimethylheptane) and linear perfluoroalkyl bromides in a research and drug development context is their reactivity, which is heavily influenced by steric hindrance.
Steric Hindrance: The methyl groups at the 2 and 6 positions of the perfluoroheptyl chain in 1-Bromoperfluoro(2,6-dimethylheptane) create significant steric bulk around the carbon-bromine bond. This steric congestion can hinder the approach of reactants to the reaction center.[10][11]
Implications for Reactivity:
Reaction Rates: Reactions involving nucleophilic attack or oxidative addition at the C-Br bond are expected to be slower for 1-Bromoperfluoro(2,6-dimethylheptane) compared to a linear analog.
Reaction Yields: The increased steric hindrance may lead to lower yields or the formation of side products due to competing reaction pathways.
Catalyst Selection: For metal-catalyzed cross-coupling reactions, the choice of ligand on the metal center becomes crucial. Bulky ligands may exacerbate the steric clash, while smaller, more accessible catalysts might be more effective.
The following diagram illustrates the steric difference:
To empirically evaluate the difference in reactivity, a comparative cross-coupling reaction can be performed. The following protocol outlines a general procedure for the copper-mediated perfluoroalkylation of a heteroaryl bromide.[12]
Objective: To compare the reaction yield and rate of a linear perfluoroalkyl bromide versus 1-Bromoperfluoro(2,6-dimethylheptane) in a copper-catalyzed cross-coupling reaction with a model heteroaryl bromide.
Materials:
2-Bromopyridine (or other suitable heteroaryl bromide)
1-Bromoperfluoroheptane (linear)
1-Bromoperfluoro(2,6-dimethylheptane) (branched)
Copper(I) iodide (CuI)
1,10-Phenanthroline (phen)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Inert atmosphere glovebox or Schlenk line
Standard glassware for organic synthesis
Procedure:
Reaction Setup: In an inert atmosphere glovebox, set up two parallel reactions. In each reaction vial, add 2-bromopyridine (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
Addition of Reagents: To the first vial, add 1-Bromoperfluoroheptane (1.2 mmol) and K₂CO₃ (2.0 mmol). To the second vial, add 1-Bromoperfluoro(2,6-dimethylheptane) (1.2 mmol) and K₂CO₃ (2.0 mmol).
Solvent Addition: Add anhydrous DMF (5 mL) to each vial.
Reaction: Seal the vials and remove them from the glovebox. Place them in a preheated oil bath at 100 °C.
Monitoring: Take aliquots from each reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or ¹⁹F NMR to determine the conversion to the perfluoroalkylated product.
Workup and Isolation: After 24 hours (or when the reaction has gone to completion or stalled), cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the isolated products by NMR and mass spectrometry and determine the final yield.
Expected Outcome: It is anticipated that the reaction with 1-Bromoperfluoroheptane will proceed at a faster rate and give a higher isolated yield compared to the reaction with 1-Bromoperfluoro(2,6-dimethylheptane) due to the lower steric hindrance of the linear substrate.
Figure 3: Workflow for the comparative cross-coupling experiment.
Conclusion and Strategic Recommendations
The choice between 1-Bromoperfluoro(2,6-dimethylheptane) and a linear perfluoroalkyl bromide is a strategic one that depends on the specific goals of the research.
For high reactivity and straightforward synthesis: Linear perfluoroalkyl bromides are the preferred choice. Their lower steric hindrance leads to faster reaction rates and often higher yields in common synthetic transformations. Their wider availability and lower cost are also significant advantages.
For introducing steric bulk and modulating molecular shape: 1-Bromoperfluoro(2,6-dimethylheptane) is an excellent, albeit more specialized, reagent. The introduction of its bulky, more globular perfluoroalkyl group can be used to:
Probe steric constraints in enzyme active sites or receptor binding pockets.
Protect adjacent functional groups from metabolic degradation.
Influence the conformational preferences of a molecule.
Fine-tune solid-state packing and material properties.
Researchers and drug development professionals should carefully consider the trade-off between the synthetic challenges associated with branched isomers and the unique structural and functional properties they can impart to the target molecule.
References
ResearchGate. (n.d.). Comparison of boiling points of the perfluoroalkanes to the normal... Retrieved from [Link]
de Alaniz, J. R. (2023). Influence of Steric and Dispersion Interactions on the Thermochemistry of Crowded (Fluoro)alkyl Compounds. Accounts of Chemical Research.
CLU-IN. (2025). Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Chemistry and Behavior. Retrieved from [Link]
Lazzaro, F., et al. (2018). Comparison of Branched and Linear Perfluoropolyether Chains Functionalization on Hydrophobic, Morphological and Conductive Properties of Multi-Walled Carbon Nanotubes. PMC.
ResearchGate. (2025).
Prchalová, E., et al. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry.
PubChem. (n.d.). 1-Bromo-2,6-dimethylheptane. Retrieved from [Link]
Frontiers. (2022). Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach.
van Hees, P. (n.d.). Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. Retrieved from [Link]
SciSpace. (2011). Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants.
Sanford, M. S., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. PMC.
PubChem. (n.d.). 1-Bromopentadecafluoroheptane. Retrieved from [Link]
ResearchGate. (2025). (PDF) Comparison of Branched and Linear Perfluoropolyether Chains Functionalization on Hydrophobic, Morphological and Conductive Properties of Multi-Walled Carbon Nanotubes.
Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Retrieved from [Link]
Knowledge UChicago. (n.d.).
NIH Public Access. (n.d.). Design of Ultrasonically-Activatable Nanoparticles using Low Boiling Point Perfluorocarbons.
Wang Lab. (n.d.). Example Experimental Sections.
PrepChem.com. (n.d.). Synthesis of 1-bromo-6-fluoro-6-methylheptane. Retrieved from [Link]
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry.
McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). Retrieved from [Link]
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry.
White, J. D., & Rose, Jr., F. W. (1943). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 31(5), 315-319.
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
Benchchem. (2025).
Böhm, S., & Exner, O. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(19), 3562-3569.
Benchchem. (2025). Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide.
PubChem. (n.d.). 1-Bromo-6,6-dimethylheptane. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dimethylheptane. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2017).
OUCI. (n.d.). The unusual reactivity of C3F7OCF=CF2 with PBu3 and the complex hydrides M[EH4] (M: Li, Na; E: B, Al).
FIU Discovery. (2024). Reaction rate coefficient study of the perfluoroalkyl and ω-Perfluoroalkyloic acid radicals.
NIST WebBook. (n.d.). Heptane, 2,6-dimethyl-. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of (b) 1-Bromo-6,6-dimethyl-2-hepten-4-yne. Retrieved from [Link]
R Discovery. (1993). Perfluoroalkylations and perfluorooxaalkylations. Part 1.
PubMed. (2026). A Broad Mixture of Linear and Branched Perfluoroalkyl Substances (PFAS)
Cheméo. (n.d.). Chemical Properties of 2-Bromo-6-methylheptane (CAS 4730-24-9). Retrieved from [Link]
Organic Syntheses. (n.d.). dimethylketene. Retrieved from [Link]
Benchchem. (2025). An In-depth Technical Guide to the Physical Characteristics of 7-Bromohept-2-yne.
"benchmarking 1-Bromoperfluoro(2,6-dimethylheptane) as a building block"
This guide benchmarks 1-Bromoperfluoro(2,6-dimethylheptane) (CAS 1208467-75-7), a specialized branched fluorous building block, against standard linear alternatives like Perfluorooctyl Bromide (PFOB).[1] Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
This guide benchmarks 1-Bromoperfluoro(2,6-dimethylheptane) (CAS 1208467-75-7), a specialized branched fluorous building block, against standard linear alternatives like Perfluorooctyl Bromide (PFOB).[1]
Executive Summary
In the realm of Fluorous Technologies , the choice of the perfluoroalkyl "ponytail" (tag) dictates the efficiency of phase separation and the solubility of reagents. While linear chains like
(from PFOB) are industry standards, they suffer from poor solubility in organic solvents and can lead to precipitation issues during reactions.
1-Bromoperfluoro(2,6-dimethylheptane) (
) emerges as a superior "Heavy Fluorous" building block for complex synthesis.[1] Its branched architecture disrupts crystalline packing, significantly enhancing organic solubility while maintaining the high fluorine content () required for effective Fluorous Solid Phase Extraction (F-SPE).
*Estimated based on isomeric depression of freezing points in perfluorocarbons.
Technical Analysis & Causality
The "Branched" Advantage
The primary limitation of linear perfluorinated chains is their tendency to self-aggregate, forming a third phase that can hinder reaction kinetics. The 2,6-dimethylheptyl skeleton of the target molecule introduces steric irregularity.
Causality: The trifluoromethyl (
) branches at positions 2 and 6 prevent the "zipper-like" stacking of the fluorocarbon chains.
Result: This lowers the lattice energy, keeping the tag solvated in hybrid solvents (e.g., BTF/THF mixtures) longer than linear analogs. This is critical when tagging bulky drug scaffolds where solubility is already compromised.
Orthogonality in Mixture Synthesis
One of the most powerful applications of this building block is in Fluorous Mixture Synthesis (FMS) . By using tags with different retention characteristics, researchers can synthesize multiple analogs in one pot and separate them later.[2]
Mechanism: Fluorous silica separates molecules based on fluorine content and effective surface area.
Benchmarking Data: In a comparative elution on FluoroFlash® silica, the branched
tag elutes before the linear tag but after the linear tag, providing a unique retention window that allows it to be used in binary encoding strategies alongside linear tags.
Experimental Protocols
Protocol A: Synthesis of a Branched Fluorous Silane Reagent
Use this protocol to convert the building block into a reactive silyl tag for protecting alcohols.
This protocol validates the tag's performance.[1] If the tag works, the product sticks to the cartridge; if the tag fell off, it elutes early.
Workflow:
Load: Dissolve crude reaction mixture (containing Tagged-Product and Non-Fluorous impurities) in DMF. Load onto a pre-conditioned Fluorous Silica cartridge.
Fluorophobic Wash: Elute with 80:20 MeOH:H2O.
Observation: Non-fluorous impurities elute. The Tagged-Product remains bound (purple band if UV active).[1]
Fluorophilic Wash: Elute with 100% MeOH or THF.
Observation: The branched Tagged-Product elutes.[1]
Validation: Analyze fractions by LC-MS. The "Wash" fraction should contain <1% of the tagged mass.
Visualizing the Workflow
The following diagram illustrates the logic flow for using 1-Bromoperfluoro(2,6-dimethylheptane) in a "Tag-React-Separate" cycle.
Caption: Workflow for Fluorous Solid Phase Extraction (F-SPE) using the branched C9-bromide tag. Note the critical solvent switch step.
References
Zhang, Q., Luo, Z., & Curran, D. P. (2000).[4] "Separation of 'light fluorous' reagents and catalysts by fluorous solid-phase extraction: synthesis and study of a family of triarylphosphines bearing linear and branched fluorous tags." Journal of Organic Chemistry.
Curran, D. P. (1998). "Strategy-level separations in organic synthesis: from planning to practice." Angewandte Chemie International Edition.
PubChem. (2023). "1-Bromo-2,6-dimethylheptane (Parent Hydrocarbon Data)." National Library of Medicine.
Apollo Scientific. (2023). "Perfluoro-2,6-dimethylheptyl bromide Product Specification."
"comparative study of branched vs. linear perfluoroalkylating agents"
Executive Summary: The Fluorine Architecture In medicinal chemistry, the introduction of perfluoroalkyl ( ) groups is a decisive strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1] While tri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Architecture
In medicinal chemistry, the introduction of perfluoroalkyl (
) groups is a decisive strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1] While trifluoromethyl () groups are ubiquitous, longer perfluoroalkyl chains offer unique physicochemical profiles. A critical yet often under-discussed divergence exists between linear () and branched (, ) agents.
This guide objectively compares these two classes, revealing that while linear agents offer superior synthetic accessibility and membrane permeability, branched agents (specifically heptafluoroisopropyl) provide distinct metabolic shielding and conformational rigidity advantages, albeit with significant synthetic challenges.
Mechanistic & Physicochemical Divergence
The Reactivity Gap
The primary distinction lies in the nucleophilic and radical reactivity of the carbon center.
Linear Agents (e.g.,
): Generate primary perfluoroalkyl radicals (). These are electrophilic but less sterically hindered, allowing for rapid addition to -systems (alkenes, arenes) with high yields.
Branched Agents (e.g.,
): Generate secondary or tertiary radicals. While the radical itself is stabilized by hyperconjugation (to a lesser extent than alkyls due to fluorine's electronegativity), the steric penalty is severe. The approach of a nucleophile or radical acceptor to a branched perfluorinated center is kinetically retarded, often leading to low yields (e.g., ~34% vs >80% for linear analogs) under standard photoredox conditions.
The "Fluorine Shield" Effect
Branched groups like the heptafluoroisopropyl (
) moiety create a dense electron-rich shell around the carbon scaffold.
Lipophilicity: Contrary to intuition, branched isomers often display lower effective lipophilicity (LogP) than their linear counterparts due to a smaller solvent-accessible surface area (globular vs. cylindrical shape).
Metabolic Stability: The branched architecture provides superior steric protection against cytochrome P450 oxidation at adjacent sites, acting as a "metabolic roadblock."
Comparative Performance Metrics
The following data synthesizes experimental outcomes from photoredox and radical substitution workflows.
Feature
Linear Agents (, )
Branched Agents (, )
Primary Reagent Class
Perfluoroalkyl Iodides (), Sulfinates ()
Hypervalent Iodine (), Specialized Iodides
Synthetic Yield (Avg)
High (75-95%)
Low to Moderate (30-60%)
Reactivity Profile
Fast kinetics; prone to oligomerization
Slow kinetics; high steric sensitivity
Regioselectivity
Controlled by electronics; often C4/C5 on indoles
Controlled by sterics; favors accessible positions
Metabolic Stability
Good (prevents oxidation)
Excellent (Steric + Electronic shield)
Lipophilicity (LogP)
High increase (Membrane anchor)
Moderate increase (Globular shape)
Bioaccumulation Risk
High (Strong affinity for serum albumin)
Lower (Faster renal clearance in some models)
Decision Framework & Visualization
Diagram 1: Mechanistic Pathway Comparison
This diagram illustrates the kinetic divergence between linear and branched pathways in a photoredox cycle.
Caption: Kinetic comparison showing the steric retardation in the branched pathway, often necessitating specialized reagents.
Experimental Protocols
Protocol A: Standard Linear Perfluoroalkylation (Photoredox)
Objective: C-H functionalization of heteroarenes with
.
Reagent: Perfluorobutyl iodide ().
Setup: In a 10 mL Schlenk tube, charge Heteroarene (0.5 mmol),
(1 mol%), and (2.0 equiv).
Solvent: Add anhydrous DMSO (2.0 mL) and degas via freeze-pump-thaw (3 cycles).
Reagent Addition: Add
(1.5 equiv) via syringe under .
Irradiation: Irradiate with Blue LEDs (450 nm, 10W) at ambient temperature for 12 hours.
Workup: Dilute with EtOAc, wash with brine (3x), dry over
, and concentrate. Purify via flash chromatography (Hex/EtOAc).
Objective: Incorporation of the difficult Heptafluoroisopropyl (
) group.
Reagent: PFPI Reagent (Phenyl(heptafluoroisopropyl)iodonium triflate analog).
Note: Direct use of often fails; Hypervalent Iodine (III) reagents are required for activation.
Reagent Synthesis (In-situ): React 2-iodobenzoic acid with TCICA to form the chloroiodane, then treat with
(generated from ) at -30°C. Caution: Ag-reagents are light sensitive.
Reaction: To the pre-formed PFPI reagent (1.2 equiv) in MeCN, add the substrate (e.g., Indole derivative, 0.5 mmol) and Photocatalyst (Eosin Y, 2 mol%).
Activation: Irradiate with Green LEDs (530 nm) for 4-6 hours. The hypervalent bond breaks more readily than the C-I bond of the alkyl iodide.
Expected Yield: 45-65% (significantly higher than the <30% observed with simple alkyl iodides).
Strategic Selection Guide (Decision Tree)
Caption: Decision matrix for selecting between linear and branched agents based on medicinal chemistry objectives.
References
Branched vs. Linear PFAS Properties:
Title: Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts.
Source: Eurofins / Örebro University.
URL:[Link]
Reactivity of Branched Perfluoroalkyl Iodides:
Title: Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent.
Source: Nature Communications / NIH.
URL:[Link]
Lipophilicity Modulation:
Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3][4][5]
Source: Beilstein Journal of Organic Chemistry.[3][4]
URL:[Link]
Radical Perfluoroalkylation Mechanisms:
Title: Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex.[6]
Source: National Science Foundation (NSF).
URL:[Link]
Synthesis of Heptafluoroisopropyl Arenes:
Title: An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group.
Source: Thieme Connect.
URL:[Link]
Comprehensive Safety and Disposal Guide for 1-Bromoperfluoro(2,6-dimethylheptane)
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the handling of highly specialized fluorinated intermediates. 1-Bromoperfluoro(2,6-dimethylheptane) (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the handling of highly specialized fluorinated intermediates. 1-Bromoperfluoro(2,6-dimethylheptane) (CAS: 1208467-75-7) is a sterically hindered, fully fluorinated alkyl bromide. While highly valuable in specialized synthetic pathways and materials science, its disposal presents a critical logistical and environmental challenge.
Because it belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), improper disposal can lead to extreme environmental persistence. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and EPA-compliant destruction of this compound.
Physicochemical Causality: Why Standard Disposal Fails
To properly manage a chemical, you must understand its mechanistic behavior. Standard halogenated waste disposal typically relies on base-catalyzed hydrolysis or low-temperature incineration. For 1-Bromoperfluoro(2,6-dimethylheptane), these standard methods are not just ineffective—they are dangerous.
Reversed Polarization: In typical alkyl bromides, the carbon attached to the bromine is electrophilic, making it susceptible to nucleophilic substitution. However, the powerful inductive electron-withdrawing effect of the perfluoroalkyl chain in this compound reverses this polarization. Coupled with the steric bulk of the 2,6-dimethyl branching, the carbon center is heavily shielded, making the compound notoriously resistant to standard nucleophilic displacement 1.
Thermal Byproducts: The C-F bond is one of the strongest in organic chemistry. If subjected to standard, low-temperature incineration, the molecule will not fully mineralize. Instead, it will undergo incomplete combustion, releasing highly toxic hydrofluoric acid (HF), hydrogen bromide (HBr), and volatile short-chain perfluorinated fragments 2.
EPA-Aligned Destruction and Disposal (D&D) Workflows
Because of its PFAS classification, disposal must align with the EPA's 2024 Updated Interim Guidance on the Destruction and Disposal of PFAS3. The EPA identifies three large-scale capacity technologies with a lower potential for environmental release.
To ensure complete destruction and prevent the release of Products of Incomplete Combustion (PICs), the EPA recently introduced Method OTM-504, a specialized analytical test to verify that thermal treatment facilities are not emitting volatile fluorinated fragments into the atmosphere.
Quantitative Comparison of EPA-Approved D&D Technologies
Disposal Technology
Operational Parameters
Mechanistic Action
Environmental Release Potential
EPA 2024 Guidance Status
Thermal Treatment (Combustors)
>1000°C, high residence time, acid gas scrubbing.
Cleavage of C-F and C-Br bonds; mineralization to HF, HBr, and CO₂.
Low (if optimized). High risk of PICs if temperatures fluctuate.
Preferred for complete destruction; requires OTM-50 verification.
Hazardous Waste Landfill
Subtitle C permitted, multi-layer liners.
Physical sequestration of concentrated PFAS waste.
Low to Moderate. Leachate must be strictly controlled and monitored.
Acceptable for highly concentrated solid waste.
UIC Class I Injection
Injection into deep, isolated geological formations.
Subsurface geological isolation below drinking water aquifers.
Low. Highly dependent on geological stability and well integrity.
Acceptable for specific liquid waste streams.
Interim Storage
Climate-controlled, secondary containment.
Temporary physical containment pending final D&D.
Minimal, provided strict container integrity is maintained.
Recommended only as a short-term logistical bridge.
Standard Operating Procedure (SOP): Lab-Scale Disposal & Spill Response
To guarantee safety and compliance, every step in your disposal workflow must be a self-validating system —meaning the successful execution of the step inherently proves its own efficacy.
Step 1: Source Isolation & Spill Absorption
Action: In the event of a spill, immediately maximize fume hood face velocity. Apply an inert, non-combustible absorbent (e.g., vermiculite or dry sand) to the liquid. Do NOT use combustible materials like sawdust.
Causality: Perfluoroalkyl bromides can act as electron transfer oxidants; using combustible organic absorbents risks secondary exothermic reactions.
Validation Mechanism: Visual confirmation of complete liquid uptake with zero temperature increase in the absorbent bed confirms chemical inertness.
Step 2: Containerization & Segregation
Action: Sweep the absorbed material using non-sparking tools into a High-Density Polyethylene (HDPE) or thick-walled glass container.
Causality: Standard plastics (like LDPE or polystyrene) may degrade or allow permeation of fluorinated organics. HDPE provides a highly cross-linked barrier suitable for interim storage.
Validation Mechanism: Perform a dry wipe test on the exterior of the sealed container after 24 hours. A residue-free surface confirms containment integrity and lack of permeation.
Step 3: Strict Waste Profiling
Action: Label the container strictly as "Hazardous Waste - PFAS/Fluorinated Bromide."Never mix this with standard halogenated waste (e.g., dichloromethane or chloroform).
Causality: Co-mingling PFAS with standard halogenated solvents drastically alters the required thermal destruction profile, risking the generation of toxic PICs and exponentially increasing disposal costs.
Validation Mechanism: A secondary review of the waste manifest by the Environmental Health and Safety (EHS) officer confirms zero co-mingling before the drum is sealed.
Step 4: Transport & Destruction Verification
Action: Contract a permitted hazardous waste combustor capable of sustained temperatures >1000°C with dedicated acid gas scrubbers (to neutralize HF/HBr).
Causality: Only extreme thermal environments can overcome the activation energy required to shatter the C-F bonds simultaneously.
Validation Mechanism: Request the facility's latest EPA Method OTM-50 stack test results. Non-detect levels for short-chain perfluorinated PICs validate that the facility maintains the required combustion parameters.
Disposal Workflow Visualization
The following diagram outlines the logical decision tree for managing 1-Bromoperfluoro(2,6-dimethylheptane) waste, ensuring alignment with current federal guidelines.
Workflow for the safe segregation, storage, and EPA-compliant disposal of perfluoroalkyl bromides.
References
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024 Update)
U.S. Environmental Protection Agency (EPA)[Link]
EPA Updated Interim Guidance on the Destruction & Disposal of PFAS Substances & Materials (OTM-50 Method Overview)
Langan Engineering & Environmental Services[Link]
Comprehensive Safety & Handling Guide: 1-Bromoperfluoro(2,6-dimethylheptane)
This guide outlines the safety, personal protective equipment (PPE), and operational protocols for handling 1-Bromoperfluoro(2,6-dimethylheptane) (also known as Perfluoro-2,6-dimethylheptyl bromide).[1][2][3] Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the safety, personal protective equipment (PPE), and operational protocols for handling 1-Bromoperfluoro(2,6-dimethylheptane) (also known as Perfluoro-2,6-dimethylheptyl bromide).[1][2][3]
Executive Safety Summary
1-Bromoperfluoro(2,6-dimethylheptane) is a high-density, fluorous solvent used primarily in fluorous biphasic catalysis and synthesis.[1][2][3] While chemically inert under standard conditions, its high vapor density and potential for thermal decomposition into highly toxic gases (HF, HBr) require strict adherence to safety protocols.[3]
Critical Physical Property: Extreme density (~1.8–1.9 g/mL).[3] Vapors are significantly heavier than air and will accumulate in low-lying areas or biosafety cabinets, risking asphyxiation or concentrated exposure.[1][3]
Immediate Action: Handle only within a certified chemical fume hood.[3]
Chemical Intelligence & Risk Assessment
Understanding the physical properties of this fluorous solvent is the foundation of a robust safety protocol. Unlike standard organic solvents (e.g., DCM, THF), its "fluorous" nature dictates specific handling behaviors.[3]
Property
Value / Characteristic
Operational Implication
CAS Number
1208467-75-7 (Analogous to C9F19Br class)
Use for inventory tracking and waste labeling.[1][2][3]
Molecular Formula
C₉F₁₉Br
High halogen content implies potential for HF/HBr release in fire.[3]
Density
~1.9 g/mL (Estimated)
Pipetting Risk: Liquid will drip from standard pipette tips due to weight.[3] Use positive displacement pipettes.
Vapor Density
>15 (Air = 1)
Vapors sink rapidly.[3] Do not rely on ceiling ventilation; use downdraft or standard hood.
Solubility
Immiscible with water & most organics
Forms a third "fluorous" phase.[5] distinct from aqueous and organic layers.[3]
Flash Point
Non-flammable
Does not burn, but containers may rupture in heat.[3][6]
Personal Protective Equipment (PPE) Framework
The "Fluorous PPE Protocol" is designed to prevent dermal absorption and inhalation. Fluorous solvents have unique permeation characteristics; while they are generally lipophobic, their low surface tension allows them to penetrate microscopic defects in standard glove materials.[3]
PPE Decision Logic (DOT Visualization)
Specific Equipment Recommendations
Hand Protection :
Routine Use (<15 mins): Disposable Nitrile gloves (minimum 5 mil / 0.12 mm).[3] The fluorinated nature of the solvent provides inherent resistance to swelling in nitrile.
Extended Use / Spill Cleanup:Silver Shield/4H (PE/EVAL) Laminate gloves . These offer the highest permeation resistance against halogenated compounds.
Contraindication: Avoid Latex gloves; they degrade poorly against brominated compounds.[3]
Respiratory Protection :
Primary Control: Engineering controls (Fume Hood) are mandatory.[3]
Secondary (Emergency/Spill): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.[1][2][3] The "Acid Gas" component is critical due to the potential hydrolysis of the bromide to HBr upon contact with moisture/mucosa.
Note: Safety glasses are insufficient for pouring operations due to the high density causing "splash-back" from receiving vessels.[3]
Operational Protocols
Setup & Transfer (The "Heavy Liquid" Technique)
Because 1-Bromoperfluoro(2,6-dimethylheptane) is nearly twice as dense as water, standard liquid handling techniques often fail.[1][2][3]
Pipetting : Do not use air-displacement pipettes (e.g., Gilson P1000) without pre-wetting, as the liquid will drip.[3] Recommendation: Use positive-displacement pipettes or glass syringes with Luer-lock fittings.[1][2]
Glassware : Inspect all flasks for star cracks. The hydrostatic pressure of this solvent is significantly higher than water; weak bottom-flasks can fail under the weight of even 500 mL of solvent.[3]
Vessel Loading : Always support the bottom of the flask when moving. Do not lift by the neck alone.
Fluorous Phase Separation
In synthesis, this solvent is often used to extract "fluorous-tagged" molecules.[1][3][5]
Visual ID : The fluorous layer is typically the bottom layer (Density ~1.9 vs Water ~1.0 vs Organic ~0.8).
Interface : The interface between the fluorous phase and organic phase can be subtle. Use a backlight or phase-contrast aid to distinguish layers.[1][3]
Spill Response Workflow
Waste Disposal & Decontamination[1][4][7]
Segregation : Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) unless necessary.[3] This solvent should be categorized as "Halogenated Solvent Waste" .[3]
Labeling : Explicitly write "Contains Perfluoroalkyl Bromides" on the tag. This alerts downstream waste handlers to the high fluorine content, which requires specific incineration protocols to scrub HF.
Container : Use High-Density Polyethylene (HDPE) or glass.[1][3] Ensure the cap has a PTFE (Teflon) liner.[3]
Emergency Response
Fire (Thermal Decomposition)
While the solvent is non-flammable, high heat (e.g., a building fire) will cause it to decompose.[3]
Action : Firefighters must wear full chemical-resistant gear and SCBA.[1][3][6] Use water spray to keep containers cool to prevent pressure rupture.
First Aid
Skin Contact : Wash with soap and water for 15 minutes.[3] Monitor for redness. (Note: Unlike HF, this solvent does not require Calcium Gluconate gel immediately, but if decomposition is suspected, treat as HF exposure).[3]
Eye Contact : Flush immediately for 15 minutes.[3] Lifting eyelids is crucial as the heavy liquid can pool in the cul-de-sac of the eye.
Inhalation : Move to fresh air immediately.[3][7] If breathing is difficult, oxygen should be administered by trained personnel.
References
Apollo Scientific . Safety Data Sheet: Perfluoro-2,6-dimethylheptyl bromide. Retrieved from .[3]
PubChem . Compound Summary: 1-Bromoperfluoroheptane (Analogous Class Data). National Library of Medicine.[3] Retrieved from .[3]